Product packaging for 7rh(Cat. No.:CAS No. 1429617-90-2)

7rh

Cat. No.: B607014
CAS No.: 1429617-90-2
M. Wt: 546.59
InChI Key: DDLPXZXBWGJRGK-UHFFFAOYSA-N
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Description

DDR1-IN-7rh is a potent, selective, and ATP-competitive DDR1 inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H29F3N6O B607014 7rh CAS No. 1429617-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPXZXBWGJRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 7rh, a Potent DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand collagen, plays a crucial role in various cellular processes, including proliferation, migration, and adhesion.[1] Its dysregulation has been implicated in numerous pathological conditions, including cancer and fibrosis.[1][2] 7rh, also known as DDR1-IN-2, has emerged as a potent and selective small-molecule inhibitor of DDR1, showing promise as a therapeutic agent.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Inhibition of DDR1 Kinase Activity

This compound functions as an ATP-competitive inhibitor of the DDR1 kinase domain.[5][6] By binding to the ATP-binding pocket of the DDR1 intracellular domain, this compound prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and downstream substrates.[2] This blockade of autophosphorylation is the critical step in halting the entire downstream signaling cascade that is normally initiated by collagen binding. The inhibition is reversible and potent, with this compound demonstrating high affinity for DDR1.[7]

Quantitative Inhibitory Profile of this compound

The potency and selectivity of this compound have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Target KinaseIC50 (nM)Reference(s)
DDR1 6.8 - 13.1 [3][6]
DDR2101.4 - 203[3]
Bcr-Abl355 - 414[3]
c-Kit>10,000

Table 1: In vitro inhibitory activity of this compound against various kinases. The data clearly indicates that this compound is a highly potent inhibitor of DDR1 with significant selectivity over the closely related DDR2 and other off-target kinases.[3][6]

Impact on Downstream Signaling Pathways

DDR1 activation triggers a complex network of intracellular signaling pathways that drive various cellular responses.[1][8] By inhibiting DDR1 autophosphorylation, this compound effectively attenuates these downstream cascades.

Key Affected Pathways:
  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. DDR1 activation can stimulate this cascade, and inhibition by this compound has been shown to downregulate it.[1]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[2][8] this compound treatment can lead to the suppression of ERK phosphorylation.[7]

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and has been linked to inflammation and cancer. This compound has been demonstrated to downregulate the activation of the JAK1/STAT3 signaling pathway.[7]

  • Src Family Kinases (SFKs): DDR1 can activate Src, which is involved in cell migration and proliferation.[9] Interestingly, in some contexts, inhibition of DDR1 by this compound can lead to a compensatory upregulation of phosphorylated SRC, suggesting a potential resistance mechanism.[7]

  • FAK and Pyk2: Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2) are key mediators of cell adhesion and migration. This compound treatment has been shown to decrease the phosphorylation of both FAK and Pyk2.[7]

Signaling Pathway Diagrams:

The following diagrams, generated using the DOT language, illustrate the DDR1 signaling cascade and the point of intervention by this compound.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK pDDR1->MAPK JAK JAK pDDR1->JAK Adhesion Adhesion pDDR1->Adhesion This compound This compound This compound->pDDR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT STAT JAK->STAT STAT->Proliferation STAT->Migration

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

Cellular Effects of this compound

The inhibition of DDR1 signaling by this compound translates into several observable cellular effects, making it a compound of interest for anti-cancer and anti-fibrotic therapies.

  • Inhibition of Cell Proliferation: By arresting the pro-proliferative signals from pathways like MAPK/ERK and PI3K/AKT, this compound has been shown to inhibit the growth of cancer cell lines that have high levels of DDR1 expression.[7]

  • Suppression of Cell Invasion and Migration: DDR1 plays a key role in epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix, processes critical for cancer cell invasion.[10] this compound has been shown to suppress cancer cell invasion and migration.

  • Reduction of Cell Adhesion: Cell adhesion to the extracellular matrix is a critical step in tumor progression and metastasis. This compound has been demonstrated to inhibit cancer cell adhesion.[7]

  • Induction of Apoptosis: In some cancer cell lines, treatment with this compound has been shown to induce programmed cell death, or apoptosis.[7]

Detailed Experimental Protocols

The characterization of this compound and its mechanism of action relies on a suite of well-defined experimental protocols.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 value of this compound against DDR1 and other kinases. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor. A europium-labeled antibody binds to the kinase, and when the tracer is bound, FRET occurs. The inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in Kinase Buffer A.

    • Prepare a kinase/antibody mixture containing the DDR1 kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.[11]

    • Prepare the Alexa Fluor™ 647-labeled kinase tracer at the desired concentration in Kinase Buffer A.[11]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.[11]

    • Add 5 µL of the kinase/antibody mixture to all wells.[11]

    • Add 5 µL of the tracer to all wells to initiate the reaction.[11]

    • Incubate the plate at room temperature for 1 hour, protected from light.[11]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm (or as specified by the manufacturer).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Prep_Kinase Prepare Kinase/Antibody Mix Start->Prep_Kinase Prep_Tracer Prepare Tracer Solution Start->Prep_Tracer Add_Inhibitor Add this compound to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase/Antibody Mix Prep_Kinase->Add_Kinase Add_Tracer Add Tracer Prep_Tracer->Add_Tracer Add_Inhibitor->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate for 1 hour Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells (e.g., nasopharyngeal carcinoma cell lines CNE1, CNE2) in a 96-well plate at a density of 1,500 cells per well.[7]

    • Incubate overnight to allow for cell attachment.[7]

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.625 to 20 µmol/l) for 72 hours.[7] Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µl of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.

Western Blotting for Protein Phosphorylation and Expression

This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, providing insights into the activation of signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Detailed Protocol:

  • Cell Lysis:

    • Treat cells with this compound for the desired time and concentration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-DDR1, anti-DDR1, anti-p-AKT, anti-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent and selective inhibitor of DDR1 that acts by competitively binding to the ATP pocket of the kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways. Its ability to inhibit key cellular processes such as proliferation, migration, and adhesion in DDR1-expressing cells underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant DDR1 signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other DDR1 inhibitors.

References

In-depth Technical Guide: The Chemical Profile of 7RH

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical structure and properties of the compound designated as 7RH. Despite a comprehensive search of scientific literature and databases, no published experimental data regarding its biological activity, associated signaling pathways, or specific experimental protocols were identified. The information presented herein is based on the data available in the public domain, primarily from the RCSB Protein Data Bank (PDB).

Chemical Identity and Structure

The compound this compound is formally identified by its systematic name: (E)-3-(7-(2-((3-chloropyridin-4-yl)amino)-2-oxoethyl)-3-(3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acrylamide.[1]

Key Structural Features:

The molecular structure of this compound is complex, incorporating several heterocyclic and functional moieties. The core of the molecule is a pyrrolo[2,3-d]pyrimidine ring system. Key substituents on this core include:

  • An acrylamide group at the 5-position.

  • A propargyl group at the 3-position, which is further substituted with a 1-methyl-1H-pyrazol ring.

  • An N-substituted acetamide group at the 7-position, where the substituent is a 3-chloropyridin-4-yl group.

Chemical Properties:

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₃H₁₉ClN₈O₃
Molecular Weight 490.90 g/mol
Systematic Name (E)-3-(7-(2-((3-chloropyridin-4-yl)amino)-2-oxoethyl)-3-(3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acrylamide
SMILES String Cn1cc(cn1)C#CCN2C=Nc3c(c(cn3CC(=O)Nc4ccncc4Cl)/C=C/C(=O)N)C2=O
InChI Key FJJWRLBHADGFBZ-SNAWJCMRSA-N

Visualization of Chemical Structure

The following diagram provides a two-dimensional representation of the chemical structure of this compound.

2D representation of the this compound chemical structure.

Biological Context and Experimental Data

A thorough search of publicly available scientific literature and databases did not yield any specific information regarding the biological target, mechanism of action, or pharmacological properties of this compound. Consequently, there is no quantitative data, such as IC₅₀ or Kᵢ values, to present.

Experimental Protocols

In the absence of published research detailing the synthesis, purification, or biological evaluation of this compound, no experimental protocols can be provided at this time.

Signaling Pathways

As the biological target and activity of this compound are unknown, there are no established signaling pathways associated with this compound.

Conclusion

The compound this compound is a structurally complex small molecule that has been cataloged in the RCSB Protein Data Bank. While its chemical structure is well-defined, there is a notable absence of published data regarding its biological function. For researchers and drug development professionals, this compound represents a novel chemical entity with potential for further investigation. Future studies would be required to elucidate its biological targets, mechanism of action, and potential therapeutic applications.

References

Technical Whitepaper: Discovery and Synthesis of the Selective DDR1 Kinase Inhibitor 7rh

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 7rh Compound Discovery and Synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon activation by collagen, plays a significant role in various cellular processes, including proliferation, migration, and matrix remodeling.[1][2] Dysregulation of DDR1 signaling is implicated in pathological conditions such as cancer and fibrosis, making it a compelling target for therapeutic intervention.[1][3] This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of compound This compound (also known as DDR1-IN-2), a potent and selective, orally bioavailable DDR1 inhibitor.[4][5] Compound this compound, chemically identified as 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide , has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential as a lead compound for the development of novel cancer therapies.[4][6][7]

Compound Profile and Biological Activity

Compound this compound is a small molecule inhibitor that is part of a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides.[4][5] It is an ATP-competitive inhibitor that demonstrates high affinity and selectivity for DDR1.[4]

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of kinases, revealing high potency for DDR1 and significant selectivity over other kinases, including the closely related DDR2.

Target Kinase IC₅₀ (nM) Binding Affinity (Kd) (nM) Notes
DDR1 6.8[4][5]0.6[4][5]Potent inhibition and high-affinity binding.
DDR2 101.4Not ReportedDisplays a ~15-fold selectivity for DDR1 over DDR2.
Bcr-Abl 355Not ReportedSignificantly less potent against this off-target kinase.
c-Kit >10,000Not ReportedMinimal activity against c-Kit.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of Compound this compound.

Pharmacokinetic Profile

Preliminary pharmacokinetic studies in rats were conducted to evaluate the oral bioavailability of compound this compound.

Parameter Value Species
Oral Bioavailability (F%) 67.4%[4][5]Rat
T1/2 (hours) 15.53Rat
Tmax (hours) 4.25Rat
Cmax (µg/L) 1867.5Rat

Table 2: Pharmacokinetic Properties of Compound this compound.

Target Signaling Pathway and Discovery Workflow

DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades. These pathways, including PI3K/Akt and MAPK, are crucial for cell survival, proliferation, and migration. Compound this compound inhibits the initial kinase activity, thereby blocking these downstream events.

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds & activates PI3K PI3K DDR1->PI3K phosphorylates MAPK MAPK DDR1->MAPK activates Compound_this compound This compound Inhibitor Compound_this compound->DDR1 inhibits (ATP-competitive) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion MAPK->Migration

Caption: DDR1 signaling pathway and point of inhibition by this compound.

Drug Discovery and Optimization Workflow

The discovery of this compound followed a structured drug discovery workflow, beginning with screening and progressing through lead optimization to in vivo candidate selection.

Drug_Discovery_Workflow A High-Throughput Screening (Kinase Inhibitor Library) B Hit Identification (Pyrazolo[1,5-a]pyrimidine Scaffold) A->B identifies C Structure-Activity Relationship (SAR) (Lead Optimization) B->C informs D In Vitro Profiling (Potency, Selectivity, Cell Assays) C->D generates candidates for D->C provides feedback for E Pharmacokinetic (PK) Studies (ADME Properties) D->E selects leads for F In Vivo Efficacy Studies (Cancer Xenograft Models) E->F qualifies candidates for G Candidate Selection (Compound this compound) F->G validates

Caption: Workflow for the discovery and selection of this compound.

Experimental Protocols

Synthesis of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (this compound)

The synthesis of compound this compound is achieved via a multi-step process, culminating in a Sonogashira coupling reaction. The following protocol is representative of the methods described for this chemical series.

Step 1: Synthesis of 6-bromopyrazolo[1,5-a]pyrimidine (Intermediate A)

  • To a solution of 5-aminopyrazole (1.0 eq) in acetic acid, add 2-bromomalonaldehyde (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the brominated pyrazolopyrimidine core.

Step 2: Synthesis of 3-ethynylbenzamide (Intermediate B)

  • To a solution of 3-bromobenzonitrile (1.0 eq) in a 2:1 mixture of triethylamine and DMF, add ethynyltrimethylsilane (1.5 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Degas the mixture with argon and heat to 80°C for 8 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the silyl-protected alkyne.

  • Dissolve the purified product in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2 hours.

  • Remove the solvent, add water, and extract with ethyl acetate. Purify by chromatography to obtain the terminal alkyne.

  • Hydrolyze the nitrile group to the primary amide using standard conditions (e.g., H₂O₂/NaOH or acid hydrolysis) to yield 3-ethynylbenzamide.

Step 3: Sonogashira Coupling to form this compound

  • Combine 6-bromopyrazolo[1,5-a]pyrimidine (Intermediate A, 1.0 eq) and 3-ethynylbenzamide (Intermediate B, 1.2 eq) in a mixture of triethylamine and DMF.

  • Add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) to the mixture.

  • Degas the reaction vessel with argon for 15 minutes.

  • Heat the mixture to 90°C and stir for 12-16 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford the final compound, this compound.

LanthaScreen® Eu Kinase Binding Assay Protocol

This protocol describes the method used to determine the IC₅₀ values for this compound against DDR1.

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer solution (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

    • Prepare a serial dilution of compound this compound in DMSO, then dilute into the 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a 3X solution of DDR1 kinase and a 3X solution of Eu-anti-tag antibody in Kinase Buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer.

  • Assay Procedure (384-well plate) :

    • Add 5 µL of the serially diluted this compound compound or DMSO control to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells. The final volume is 15 µL.

  • Incubation and Reading :

    • Shake the plate gently for 60 seconds.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis :

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study Protocol

This protocol provides a general methodology for assessing the oral bioavailability of a test compound like this compound in rodents.

  • Animal Handling :

    • Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

    • Acclimate animals for at least 3 days prior to the study.

    • Fast animals overnight before dosing but allow free access to water.

  • Compound Administration :

    • Intravenous (IV) Group : Administer this compound formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a dose of 2 mg/kg via the tail vein.

    • Oral (PO) Group : Administer this compound formulated as a suspension (e.g., in 0.5% methylcellulose) at a dose of 25 mg/kg via oral gavage.

  • Blood Sampling :

    • Collect serial blood samples (~100 µL) from the jugular or saphenous vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect samples into heparinized tubes.

  • Plasma Processing and Analysis :

    • Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis :

    • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, T₁/₂, AUC) using non-compartmental analysis software (e.g., WinNonlin).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Conclusion

Compound this compound is a highly potent and selective DDR1 inhibitor with favorable oral pharmacokinetic properties. Its discovery was guided by a systematic approach of scaffold-based optimization and thorough in vitro and in vivo characterization. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor development and cancer biology. The promising preclinical profile of this compound validates DDR1 as a therapeutic target and establishes this compound as a strong candidate for further development.

References

The Discoidin Domain Receptor 1 (DDR1) Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen, a major component of the extracellular matrix.[1] This interaction initiates a cascade of intracellular signaling events that play crucial roles in a wide array of physiological and pathological processes, including cell adhesion, proliferation, migration, differentiation, and tissue remodeling.[2][3] Dysregulation of the DDR1 signaling pathway has been implicated in the progression of numerous diseases, most notably cancer and fibrosis, making it an attractive target for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of the core aspects of the DDR1 signaling pathway, including its activation mechanism, downstream signaling cascades, and its multifaceted roles in disease. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts targeting this critical pathway.

The Core Signaling Pathway

The canonical DDR1 signaling pathway is initiated by the binding of collagen to the extracellular discoidin (DS) domain of the receptor.[7] Unlike many other RTKs that dimerize upon ligand binding, DDR1 exists as a pre-formed dimer on the cell surface.[8] Collagen binding is thought to induce a conformational change and clustering of these dimers, leading to a slow and sustained autophosphorylation of multiple tyrosine residues within the intracellular juxtamembrane and kinase domains.[9] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, thereby initiating downstream cascades.

Key Downstream Signaling Cascades:
  • MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK pathway is a prominent downstream event of DDR1 signaling, influencing cell proliferation, differentiation, and survival.[10][11]

  • PI3K/Akt Pathway: The recruitment of the p85 subunit of PI3K to phosphorylated DDR1 activates the PI3K/Akt signaling cascade, a critical regulator of cell survival, growth, and metabolism.[10]

  • NF-κB Pathway: DDR1 signaling can lead to the activation of the NF-κB pathway, which plays a pivotal role in inflammation, immune responses, and cell survival.[9]

  • JAK/STAT Pathway: The JAK/STAT pathway can also be activated downstream of DDR1, contributing to the regulation of gene expression involved in cell proliferation and differentiation.[10]

  • Rho GTPase Pathway: DDR1 can influence the activity of Rho GTPases, such as RhoA and Rac1, thereby regulating the actin cytoskeleton and impacting cell migration and invasion.

Below is a diagram illustrating the core DDR1 signaling pathway.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Collagen Collagen DDR1 DDR1 Dimer Collagen->DDR1 Binding & Clustering pDDR1 Phosphorylated DDR1 Dimer DDR1->pDDR1 Autophosphorylation SHC Shc pDDR1->SHC PI3K PI3K pDDR1->PI3K PLCg PLCγ pDDR1->PLCg STAT STAT pDDR1->STAT RhoA RhoA pDDR1->RhoA GRB2 Grb2 SHC->GRB2 SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation GeneExpression Gene Expression ERK->GeneExpression PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Survival Survival AKT->Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->GeneExpression pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT->GeneExpression ROCK ROCK RhoA->ROCK Migration Migration ROCK->Migration CytoskeletalReorganization Cytoskeletal Reorganization ROCK->CytoskeletalReorganization

Core DDR1 Signaling Pathway

Quantitative Data

A critical aspect of understanding and targeting the DDR1 signaling pathway lies in the quantitative analysis of its components and their interactions. This section provides a summary of key quantitative data related to DDR1, including the inhibitory concentrations of various small molecule inhibitors and binding affinities.

Table 1: Inhibitory Concentrations (IC50) of Selected DDR1 Inhibitors
InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Reference
Nilotinib 3.7 ± 1.2-[6]
Dasatinib 1.35 ± 0.2-[6]
Imatinib 43 ± 2.471[6][12]
Ponatinib 99[12]
DDR1-IN-1 105413[3][13]
DDR1-IN-2 13.1203[3]
7rh Benzamide 9.4-[3]
Compound 15 97-[3]
Compound 16 43-[3]
Compound 19 2.267.04[14]
Compound 20 1-[14]
Compound 21 3-[14]
Compound 22 -19[14]
Compound 23 -3[14]
Compound 24 (DR) 21-[14]
Compound 35 (VU6015929) 4.70.71[14]
Compound 36 92-[14]
Compound 39 376.8[14]
Compound 40 21450[14]

Note: IC50 values can vary depending on the assay conditions. Please refer to the cited literature for specific experimental details.

Table 2: Binding Affinity of DDR1 to Collagen
LigandBinding Affinity (Kd)MethodReference
Collagen Type I High AffinitySolid-phase binding assay[8][15]
Collagen Type I Enhanced binding with DDR1 oligomerizationSurface Plasmon Resonance (SPR)[16][17]
Collagen Type II BindsSolid-phase binding assay[18]
Collagen Type III BindsSolid-phase binding assay[18]
Collagen Type IV BindsSolid-phase binding assay[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the DDR1 signaling pathway.

DDR1 Kinase Assay

This protocol describes a general method for measuring the kinase activity of DDR1 and the potency of its inhibitors.

Materials:

  • Recombinant active DDR1 (e.g., from Sf9 insect cells)[19]

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[19]

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (including γ-³²P-ATP or γ-³³P-ATP for radioactive assays)

  • DDR1 inhibitor of interest

  • Phosphocellulose paper (for radioactive assays)

  • Scintillation counter (for radioactive assays)

  • Alternatively, a non-radioactive format such as LanthaScreen™ Eu Kinase Binding Assay can be used.[4]

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the substrate peptide, and the recombinant DDR1 enzyme.

  • Add the DDR1 inhibitor at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[19]

  • Stop the reaction (e.g., by adding phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (DDR1, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add DDR1 Inhibitor (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_on_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash_Paper Wash Paper Spot_on_Paper->Wash_Paper Quantify Quantify Radioactivity Wash_Paper->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End IP_Workflow Start Start Cell_Lysis Cell Lysis Start->Cell_Lysis Clarify_Lysate Clarify Lysate Cell_Lysis->Clarify_Lysate Pre_Clear Pre-clear Lysate Clarify_Lysate->Pre_Clear Add_Antibody Incubate with Anti-DDR1 Antibody Pre_Clear->Add_Antibody Capture_Complexes Capture Complexes with Protein A/G Beads Add_Antibody->Capture_Complexes Wash_Beads Wash Beads Capture_Complexes->Wash_Beads Elute_Proteins Elute Proteins Wash_Beads->Elute_Proteins Analysis Analyze by Western Blot or Mass Spectrometry Elute_Proteins->Analysis End End Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Function of Discoidin Domain Receptor 1 (DDR1) in Cancer

Introduction to Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen, a primary component of the extracellular matrix (ECM). Structurally, DDR1 consists of an extracellular domain (including a discoidin domain responsible for collagen binding), a single transmembrane helix, and an intracellular kinase domain. Unlike typical RTKs that are activated by soluble growth factors, DDR1's activation by the solid-state ligand collagen is characterized by a delayed but sustained phosphorylation cascade.

DDR1 is predominantly expressed in epithelial cells and plays crucial roles in embryonic development, including organogenesis and mammary gland development. In the context of oncology, aberrant DDR1 expression and activity are frequently observed across a wide range of human cancers, including lung, breast, pancreatic, gastric, and ovarian cancers. Its dysregulation is implicated in nearly all hallmarks of cancer, from promoting proliferation and survival to enabling invasion, metastasis, and therapeutic resistance, making it a compelling target for cancer therapy.

Mechanism of DDR1 Activation

The activation of DDR1 is a multi-step process initiated by its interaction with collagen in the tumor microenvironment (TME).

  • Ligand Binding: DDR1 is activated by several types of collagens, most notably fibrillar collagens (e.g., type I) and basement membrane collagens (e.g., type IV). The binding is mediated by the extracellular discoidin (DS) domain.

  • Dimerization and Clustering: DDR1 exists as a pre-formed dimer on the cell surface even without collagen binding. Upon collagen engagement, these dimers undergo lateral association, forming higher-order clusters. This clustering is a critical step for activation.

  • Trans-autophosphorylation: The clustering of DDR1 dimers brings their intracellular kinase domains into close proximity, facilitating phosphorylation in trans between adjacent dimers. This results in a slow but sustained phosphorylation of multiple tyrosine residues within the juxtamembrane and kinase activation loop domains, leading to full kinase activation.

DDR1 Signaling Pathways in Cancer

Once activated, DDR1 initiates a complex network of downstream signaling pathways that drive cancer progression. These can be broadly categorized into canonical (kinase-dependent) and non-canonical (kinase-independent) signaling.

Canonical (Kinase-Dependent) Signaling

Activated DDR1 serves as a docking site for various adaptor proteins and enzymes, triggering multiple pro-tumorigenic signaling cascades.

  • MAPK/ERK Pathway: DDR1 activation can lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K/AKT Pathway: The PI3K/AKT/mTOR signaling axis is frequently activated downstream of DDR1, promoting cell survival, growth, and proliferation while inhibiting apoptosis. In glioblastoma, DDR1 supports tumor cell survival by modulating the Akt-mTOR pathway.

  • NF-κB Pathway: DDR1 can activate the NF-κB pathway, a critical mediator of inflammation, cell survival, and chemoresistance. This is often achieved through the induction of cyclooxygenase-2 (COX-2), which contributes to resistance against genotoxic drugs in breast cancer cells.

  • Src Family Kinases: DDR1 activation leads to the recruitment and activation of Src, which plays a pivotal role in regulating cell migration and invasion.

  • STAT3 Pathway: In hepatocellular carcinoma, a crosstalk between DDR1 and STAT3 has been shown to enhance tumor progression by promoting proliferation, migration, and invasion.

  • Notch Signaling: DDR1 can physically interact with and activate the Notch1 receptor, a pathway crucial for cell fate decisions, survival, and potentially the reactivation of dormant metastatic cells.

DDR1_Signaling_Pathways DDR1 DDR1 pDDR1 pDDR1 DDR1->pDDR1 Autophosphorylation DDR1_TM4SF1 DDR1_TM4SF1 TM4SF1 TM4SF1 TM4SF1->DDR1_TM4SF1 PKCa PKCa DDR1_TM4SF1->PKCa JAK_STAT JAK_STAT PKCa->JAK_STAT Metastasis Metastasis JAK_STAT->Metastasis Src Src Migration Migration Src->Migration mTOR mTOR Proliferation Proliferation mTOR->Proliferation MAPK MAPK MAPK->Proliferation Notch Notch Notch->Proliferation NFkB NFkB Chemoresistance Chemoresistance NFkB->Chemoresistance Pyk2 Pyk2 EMT EMT Pyk2->EMT EMT->Migration

Canonical and non-canonical DDR1 signaling pathways.

Non-Canonical (Kinase-Independent) Signaling

Interestingly, some of DDR1's functions do not require its kinase activity. These non-canonical pathways often involve protein-protein interactions.

  • Interaction with TM4SF1: DDR1 can form a complex with the tetraspanin TM4SF1 (Transmembrane 4 L Six Family Member 1) in a collagen-dependent manner. This interaction is implicated in regulating the survival and reactivation of dormant breast cancer cells at metastatic sites, potentially through a PKCα-JAK-STAT pathway. This function appears to be independent of DDR1's kinase activity.

  • Regulation of Cell Adhesion: DDR1 can interact with E-cadherin at cell-cell junctions. This interaction, which is independent of collagen binding, can regulate collective cell invasion by modulating actomyosin contractility.

The Multifaceted Role of DDR1 in Cancer Hallmarks

DDR1 signaling impacts virtually every stage of tumor development and progression.

Tumor Growth and Proliferation

DDR1's influence on cell proliferation is complex and can be context-dependent. In many cancers, such as hepatocellular carcinoma and Hodgkin's lymphoma, DDR1 promotes tumor cell proliferation and survival by activating the MAPK and PI3K/AKT pathways.

Invasion, Metastasis, and EMT

A critical role of DDR1 is its promotion of cell migration, invasion, and metastasis.

  • Epithelial-Mesenchymal Transition (EMT): DDR1 is a key driver of EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive potential. In pancreatic and prostate cancer cells, DDR1 activation upregulates mesenchymal markers like N-cadherin while downregulating epithelial markers like E-cadherin. This is often mediated by signaling through Pyk2.

  • Matrix Metalloproteinase (MMP) Production: The DDR1-collagen axis can induce the expression and activation of MMPs, such as MMP-2 and MMP-9. These enzymes degrade the ECM, physically clearing a path for cancer cells to invade surrounding tissues and intravasate into blood vessels.

  • Metastatic Dormancy and Reactivation: DDR1 signaling is implicated in the complex process of metastatic outgrowth. Interaction with collagen in the metastatic niche (e.g., the lung) can trigger the reactivation of dormant cancer cells, leading to the formation of overt metastases. This may be mediated by both kinase-dependent (Notch) and kinase-independent (TM4SF1) pathways.

Chemoresistance

Elevated DDR1 expression is frequently associated with resistance to chemotherapy.

  • Pro-Survival Signaling: By activating the NF-κB and PI3K/AKT pathways, DDR1 promotes the expression of anti-apoptotic proteins, allowing cancer cells to survive the cytotoxic effects of genotoxic drugs. For instance, DDR1-mediated induction of COX-2 via NF-κB enhances chemoresistance in breast cancer.

  • P53 Counteraction: DDR1 has been identified as a transcriptional target of the tumor suppressor p53. Following DNA damage, p53-induced DDR1 can function as a survival effector, counteracting the desired apoptotic response to chemotherapy.

Tumor Microenvironment (TME) Modulation

DDR1 is a critical mediator of the crosstalk between cancer cells and the TME.

  • Collagen Remodeling: DDR1 signaling not only responds to collagen but also influences its deposition and organization. This creates a positive feedback loop where DDR1 promotes the creation of a collagen-rich, stiff ECM that further enhances tumor progression.

  • Immune Exclusion: A dense, collagen-rich TME, promoted by DDR1, can act as a physical barrier that prevents the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor core. This "immune exclusion" phenotype is a major mechanism of immune evasion and resistance to immunotherapy. High DDR1 expression often correlates with reduced immune cell infiltration.

DDR1 Expression and Prognostic Significance in Cancer

High expression of DDR1 is a common feature in many solid tumors and is frequently correlated with advanced tumor stage, metastasis, and poor patient prognosis.

Cancer TypeDDR1 Expression StatusCorrelation with Clinicopathological FeaturesPrognostic Significance (High DDR1 Expression)Reference(s)
Gastric Cancer UpregulatedCorrelates with poor differentiation, advanced invasion depth, lymph node metastasis, and liver metastasis.Associated with significantly shorter overall survival.
Pancreatic Cancer (PDAC) Upregulated in ~61% of casesAssociated with advanced N classification and liver metastasis.Associated with poor prognosis.
Lung Cancer (NSCLC) Upregulated in ~61% of casesCorrelates with more aggressive tumor behavior.Associated with poor overall survival and first progression.
Breast Cancer UpregulatedAssociated with increased invasion and poorer prognosis in triple-negative breast cancer (TNBC).Varies by subtype; generally linked to poorer outcomes.
Renal Clear Cell Carcinoma UpregulatedCorrelates with higher TNM stage, tumor invasion depth, and lymph node metastasis.Serves as a prognostic marker for poor outcomes.
Ovarian Cancer Upregulated in ~63% of serous casesIncreased DDR1 expression confers chemoresistance.Associated with poor prognosis.
Hepatocellular Carcinoma Upregulated in ~52% of casesPromotes tumor cell proliferation and invasion.Associated with poor prognosis.
Colorectal Cancer UpregulatedEnhances invasive and metastatic potential.Associated with poor disease-free survival.

Experimental Protocols for Studying DDR1 Function

Investigating the multifaceted roles of DDR1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for DDR1 Activation

This protocol is used to detect the phosphorylation status of DDR1 and downstream signaling proteins following collagen stimulation.

Methodology:

  • Cell Culture and Starvation: Plate cancer cells (e.g., MCF-7, PANC-1) in complete medium. Once they reach 70-80% confluency, serum-starve the cells for 18-24 hours to reduce basal kinase activity.

  • Collagen Stimulation: Prepare a working solution of Collagen I (e.g., 10 µg/mL) in serum-free media. Aspirate starvation media from cells and add the collagen solution. Incubate for various time points (e.g., 0, 30, 60, 90, 120 minutes) at 37°C to capture the delayed activation kinetics. A non-stimulated control (0 min) is essential.

  • Cell Lysis: Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4, NaF).

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-DDR1 (e.g., p-Tyr792) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To confirm equal loading, strip the membrane and re-probe for total DDR1 and a loading control like GAPDH or β-actin.

Cell Migration and Invasion Assays

These assays quantify the effect of DDR1 on the migratory and invasive capacity of cancer cells.

Methodology (Transwell Invasion Assay):

  • Chamber Preparation: Use Transwell inserts (e.g., 8.0 µm pore size). For invasion assays, coat the top of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify at 37°C for at least 2 hours. For migration assays, no Matrigel is needed.

  • Cell Preparation: Culture cells of interest. If using siRNA or inhibitors, treat the cells 24-48 hours prior. Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.

  • Assay Setup:

    • Add 500-700 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

    • Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell type's invasive potential.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the inserts. Use a cotton swab to wipe away the non-invading cells from the top surface of the membrane.

    • Fix the invading cells on the bottom surface with 4% paraformaldehyde or methanol for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts gently with water and allow them to air dry.

  • Imaging and Analysis: Visualize the stained cells using an inverted microscope. Count the number of cells in at least five random fields of view per insert. Compare the average cell counts between control and DDR1-manipulated groups.

DDR1_Experimental_Workflow start start control_siRNA control_siRNA DDR1_siRNA DDR1_siRNA inhibitor inhibitor transfection transfection control_siRNA->transfection DDR1_siRNA->transfection inhibitor->transfection western_blot western_blot transfection->western_blot qpcr qpcr transfection->qpcr invasion_assay invasion_assay transfection->invasion_assay migration_assay migration_assay transfection->migration_assay analyze_protein analyze_protein western_blot->analyze_protein qpcr->analyze_protein quantify_invasion quantify_invasion invasion_assay->quantify_invasion quantify_migration quantify_migration migration_assay->quantify_migration conclusion conclusion analyze_protein->conclusion quantify_invasion->conclusion quantify_migration->conclusion

Experimental workflow for studying DDR1 function.

In Vivo Xenograft Tumor Model

This protocol assesses the effect of DDR1 on tumor growth and metastasis in a living organism.

Methodology:

  • Cell Line Engineering: Stably knockdown DDR1 in a cancer cell line (e.g., using shRNA) or use a corresponding control (scrambled shRNA). Alternatively, use cell lines engineered to overexpress DDR1 versus an empty vector control.

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old).

  • Tumor Implantation:

    • Subcutaneous Model (for tumor growth): Harvest the engineered cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

    • Orthotopic Model (for metastasis): For a more clinically relevant model, inject the cells into the primary organ site (e.g., into the pancreas for PDAC, or the mammary fat pad for breast cancer). This often requires surgery.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Measure the tumor volume every 2-3 days using digital calipers. Volume is typically calculated using the formula: (Length x Width^2) / 2.

    • Monitor animal body weight and overall health.

  • Pharmacological Intervention (Optional): If testing a DDR1 inhibitor, once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment (DDR1 inhibitor) and vehicle control groups. Administer the drug according to the established regimen (e.g., oral gavage daily).

  • Endpoint and Tissue Harvest:

    • When tumors in the control group reach the predetermined endpoint size (or at a fixed time point), euthanize all mice.

    • Excise the primary tumors and weigh them.

    • Harvest relevant organs (e.g., lungs, liver, lymph nodes) to assess for metastases.

  • Analysis:

    • Compare the primary tumor growth curves and final tumor weights between groups.

    • Analyze metastatic burden by counting surface metastatic nodules or through histological analysis (H&E staining) of harvested organs.

    • Perform immunohistochemistry (IHC) on tumor sections to analyze DDR1 expression and other markers of interest (e.g., proliferation marker Ki-67, EMT markers).

DDR1 as a Therapeutic Target in Cancer

Given its extensive role in promoting cancer progression and therapy resistance, DDR1 has emerged as a high-potential therapeutic target.

  • Small Molecule Inhibitors: Several ATP-competitive tyrosine kinase inhibitors (TKIs) that target DDR1 have been developed. Multi-targeted TKIs like imatinib and dasatinib, originally designed for other kinases, also show potent activity against DDR1. More selective DDR1 inhibitors (e.g., DDR1-IN-1, 7rh) have demonstrated efficacy in preclinical models, reducing tumor growth, metastasis, and chemoresistance.

  • Combination Therapies: Targeting DDR1 may be most effective in combination with other treatments. Combining DDR1 inhibitors with standard chemotherapy (e.g., gemcitabine in pancreatic cancer) can overcome chemoresistance and enhance therapeutic efficacy. Furthermore, by remodeling the collagen matrix and potentially alleviating immune exclusion, DDR1 inhibition could be combined with immune checkpoint inhibitors to improve T-cell infiltration and anti-tumor immunity.

  • Antibody-Based Therapies: Developing antibodies that block the extracellular collagen-binding domain of DDR1 is another promising strategy. This approach could inhibit both kinase-dependent and -independent signaling and may be particularly effective at disrupting the tumor-stroma interactions that drive immune exclusion.

Conclusion

Discoidin Domain Receptor 1 is a pivotal transducer of signals from the collagen-rich tumor microenvironment, profoundly influencing cancer cell behavior. Its activation triggers a complex network of signaling pathways that collectively promote tumor proliferation, survival, EMT-driven invasion, and metastasis. Furthermore, DDR1 is a key contributor to the development of chemoresistance and the establishment of an immune-suppressive, collagen-dense TME. The consistent upregulation of DDR1 across numerous malignancies and its strong correlation with poor clinical outcomes underscore its significance as a central node in cancer progression. The continued development of specific and potent DDR1 inhibitors, both small molecules and biologics, holds great promise for novel therapeutic strategies, particularly in combination with chemotherapy and immunotherapy, to treat aggressive and resistant cancers.

The Specificity and Selectivity of 7rh: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of 7rh, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document details the inhibitor's known targets, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies for the treatment of various cancers, including nasopharyngeal carcinoma.[1] Its primary mechanism of action is the inhibition of the receptor tyrosine kinase DDR1, a key player in cell adhesion, proliferation, and migration. Understanding the precise target engagement and off-target effects of this compound is critical for its development as a therapeutic agent and its use as a chemical probe in biological research.

Target Specificity and Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its efficacy and safety. The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target, DDR1, and other tested kinases.

Kinase TargetIC50 (nM)Assay TypeReference
DDR1 6.8 Cell-free kinase assay[2]
DDR1 13.1 LanthaScreen Eu kinase activity assay[3]
DDR2101.4Cell-free kinase assay[2]
DDR2203LanthaScreen Eu kinase activity assay[3]
Bcr-Abl355Cell-free kinase assay[2]
Bcr-Abl414Not Specified[3]
c-Kit>10,000Cell-free kinase assay[2]
c-Kit2500Not Specified[3]

As the data indicates, this compound is a highly potent inhibitor of DDR1 with an IC50 in the low nanomolar range. It exhibits significant selectivity for DDR1 over the closely related DDR2 and other kinases like Bcr-Abl and c-Kit.[2][3] A comprehensive kinome-wide scan would provide a more complete understanding of its selectivity profile.

Cellular Activity and Cytotoxicity

In addition to its enzymatic activity, this compound has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values of this compound in different nasopharyngeal carcinoma (NPC) cell lines as determined by MTT assays.

Cell LineCancer TypeIC50 (µM)Assay TypeReference
CNE2Nasopharyngeal Carcinoma1.97MTT Assay[1]
HONE1Nasopharyngeal Carcinoma3.71MTT Assay[1]
CNE1Nasopharyngeal Carcinoma2.06MTT Assay[1]
SUNE1Nasopharyngeal Carcinoma3.95MTT Assay[1]

These results demonstrate that this compound effectively inhibits the viability of NPC cells in a dose-dependent manner.[1]

Impact on Cellular Signaling Pathways

This compound modulates several key signaling pathways downstream of DDR1. Understanding these effects is crucial for elucidating its mechanism of action and potential therapeutic applications.

Inhibition of the JAK/STAT Pathway

Treatment with this compound has been shown to downregulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Specifically, it reduces the phosphorylation of JAK1 and STAT3, leading to decreased expression of downstream target genes involved in cell cycle progression and survival, such as BCL-2, MCL-1, c-Myc, and cyclin D1.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 JAK1 JAK1 DDR1->JAK1 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Gene Transcription (Bcl-2, c-Myc, Cyclin D1) inhibitor This compound inhibitor->DDR1 Inhibition

Figure 1: Simplified DDR1-mediated JAK/STAT signaling pathway and the inhibitory effect of this compound.

Upregulation of PI3K/AKT and Ras/Raf/MEK/ERK Pathways

Interestingly, treatment with this compound has been observed to upregulate the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK signaling pathways.[1] This upregulation is thought to be a compensatory mechanism involving the activation of the SRC family kinases.[1]

Upregulation_Pathways cluster_pi3k PI3K/AKT Pathway cluster_erk Ras/Raf/MEK/ERK Pathway DDR1 DDR1 SRC SRC DDR1->SRC ? inhibitor This compound inhibitor->DDR1 Inhibition PI3K PI3K SRC->PI3K Activation Ras Ras SRC->Ras Activation AKT AKT PI3K->AKT Activation pAKT p-AKT Cell Survival & Proliferation Cell Survival & Proliferation pAKT->Cell Survival & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK pERK->Cell Survival & Proliferation

Figure 2: Upregulation of PI3K/AKT and Ras/Raf/MEK/ERK pathways upon this compound treatment, potentially mediated by SRC activation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the specificity and selectivity of this compound.

LanthaScreen™ Eu Kinase Binding Assay

This assay is used to determine the IC50 values of inhibitors against purified kinases.

Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by the test compound. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high degree of Förster resonance energy transfer (FRET). Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.[4][5]

Workflow:

LanthaScreen_Workflow start Start prepare_reagents Prepare Reagents: - 3X Test Compound Dilutions - 3X Kinase/Antibody Mixture - 3X Tracer Solution start->prepare_reagents add_compound Add 5 µL of 3X Test Compound to 384-well plate prepare_reagents->add_compound add_kinase Add 5 µL of 3X Kinase/Antibody Mixture add_compound->add_kinase add_tracer Add 5 µL of 3X Tracer Solution add_kinase->add_tracer incubate Incubate at RT for 1 hour add_tracer->incubate read_plate Read Plate (FRET Signal) incubate->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Figure 3: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Purified DDR1 kinase (or other kinase of interest)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer specific for the kinase

  • Kinase Buffer A (5X)

  • Test compound (this compound)

  • DMSO

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution.

    • Prepare serial dilutions of the test compound (this compound) in 100% DMSO. Then, create 3X intermediate dilutions in 1X Kinase Buffer A.

    • Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody.

    • Prepare a 3X Tracer solution in 1X Kinase Buffer A. The optimal concentration should be determined experimentally, typically around the Kd of the tracer for the kinase.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 3X Tracer solution to each well.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate using a microplate reader capable of time-resolved FRET. Excite at ~340 nm and measure emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of an inhibitor on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]

Workflow:

MTT_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells add_inhibitor Add serial dilutions of this compound seed_cells->add_inhibitor incubate_72h Incubate for 72 hours add_inhibitor->incubate_72h add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_4h->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read Absorbance at 570 nm incubate_overnight->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Figure 4: Workflow for the MTT Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., CNE2, HONE1)

  • Cell culture medium

  • 96-well plates

  • This compound inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in a humidified atmosphere.

  • Data Acquisition:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in the protein expression and phosphorylation status of target proteins in response to inhibitor treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Procedure for Analyzing DDR1 Pathway Phosphorylation:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and for different time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-DDR1, anti-DDR1, anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a potent and selective inhibitor of DDR1 that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of the DDR1-mediated JAK/STAT signaling pathway. The observed upregulation of the PI3K/AKT and Ras/Raf/MEK/ERK pathways, likely through SRC activation, highlights the complex cellular responses to targeted kinase inhibition and warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of this compound and other kinase inhibitors, which is essential for advancing their development as targeted cancer therapies. A comprehensive kinome-wide selectivity profiling of this compound would be a valuable next step in fully elucidating its target landscape.

References

In-Depth Technical Guide: CAS Number 1429617-90-2 (7rh), a Potent and Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1429617-90-2 identifies the compound 4-Ethyl-N-[3-[(4-methyl-1-piperazinyl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide, a potent and selective ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1).[1][2][3] Also known by the identifiers 7rh and DDR1-IN-2, this small molecule has emerged as a significant tool in cancer research.[4][5] DDR1, a receptor tyrosine kinase activated by collagen, plays a crucial role in various cellular processes, including proliferation, migration, and survival.[6] Its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical data associated with CAS number 1429617-90-2.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the compound is provided in the table below.

PropertyValue
CAS Number 1429617-90-2
Synonyms This compound, DDR1-IN-2, DDR1 Inhibitor this compound
Molecular Formula C30H29F3N6O
Molecular Weight 546.59 g/mol
Appearance White to light yellow solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (e.g., 12 mg/mL)

Synthesis

The synthesis of 4-Ethyl-N-[3-[(4-methyl-1-piperazinyl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide (this compound) was first reported by Gao et al. in 2013. The synthesis is a multi-step process, with the key final step involving an amide coupling reaction. A generalized synthetic scheme is presented below. The detailed, step-by-step protocol for the synthesis is proprietary and typically found in the supplementary information of the primary publication.

synthesis_workflow start Starting Materials intermediate1 Pyrazolo[1,5-a]pyrimidine intermediate start->intermediate1 Multi-step synthesis intermediate2 Benzamide intermediate start->intermediate2 Multi-step synthesis final_product CAS 1429617-90-2 (this compound) intermediate1->final_product Coupling Reaction intermediate2->final_product

Caption: Generalized Synthetic Workflow for this compound.

Mechanism of Action and Signaling Pathway

The compound this compound is an ATP-competitive inhibitor of the DDR1 kinase.[1][2] By binding to the ATP-binding pocket of the DDR1 kinase domain, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.

The DDR1 signaling pathway is initiated by the binding of collagen to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, initiating a cascade of events that regulate cellular processes such as proliferation, migration, and survival. Key downstream signaling pathways affected by DDR1 activation include:

  • Src-Notch-IKK Pathway: Involved in cell survival and proliferation.

  • Pyk2-RAP1 Pathway: Regulates cell adhesion and migration.

  • NF-κB Pathway: A critical regulator of inflammation and cell survival.

  • JAK/STAT Pathway: Plays a key role in cytokine signaling and cell proliferation.

  • PI3K/Akt Pathway: A central pathway in cell growth, survival, and metabolism.

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

The following diagram illustrates the DDR1 signaling pathway and the point of inhibition by this compound.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling DDR1 DDR1 Receptor Src Src DDR1->Src Pyk2 Pyk2 DDR1->Pyk2 JAK_STAT JAK/STAT Pathway DDR1->JAK_STAT PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt MAPK_ERK MAPK/ERK Pathway DDR1->MAPK_ERK Collagen Collagen Collagen->DDR1 Binds and Activates Notch Notch Src->Notch IKK IKK Notch->IKK NFkB NF-κB IKK->NFkB RAP1 RAP1 Pyk2->RAP1 Migration Cell Migration RAP1->Migration Survival Cell Survival NFkB->Survival Proliferation Cell Proliferation JAK_STAT->Proliferation PI3K_Akt->Survival MAPK_ERK->Proliferation Inhibitor This compound (CAS 1429617-90-2) Inhibitor->DDR1 Inhibits Kinase Activity

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of CAS number 1429617-90-2.

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC50 (nM)Reference
DDR1 6.8 - 13.1[1][5]
DDR2 101 - 203[1][5]
Bcr-Abl 355 - 414[1][5]
c-Kit >10,000[1]
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
CNE2 Nasopharyngeal Carcinoma1.97[3]
HONE1 Nasopharyngeal Carcinoma3.71[3]
CNE1 Nasopharyngeal Carcinoma2.06[3]
SUNE1 Nasopharyngeal Carcinoma3.95[3]

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of the inhibitor to the DDR1 kinase.

Materials:

  • DDR1 Kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Compound (CAS 1429617-90-2)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • TR-FRET capable plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Prepare a mixture of DDR1 kinase and Eu-anti-Tag antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Add 5 µL of the kinase tracer to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

kinase_assay_workflow start Prepare Reagents add_compound Add Test Compound to Plate start->add_compound add_kinase_ab Add Kinase/Antibody Mixture add_compound->add_kinase_ab add_tracer Add Kinase Tracer add_kinase_ab->add_tracer incubate Incubate for 1 hour add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Analyze Data (IC50) read_plate->analyze

Caption: In Vitro Kinase Assay Workflow.
Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., CNE1, CNE2, HONE1, SUNE1)

  • Culture medium (e.g., RPMI-1640 with 5% FBS)

  • Test Compound (CAS 1429617-90-2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 0.625–20 µmol/l) for a specified period (e.g., 72 hours).[3]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_assay_workflow start Seed Cells in 96-well Plate treat_cells Treat with Test Compound start->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze

Caption: MTT Cell Proliferation Assay Workflow.
In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of the inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cells (e.g., CNE2 cells)

  • Test Compound (CAS 1429617-90-2)

  • Vehicle control

  • Surgical instruments

  • Anesthesia

Procedure:

  • Culture pancreatic cancer cells to the desired number.

  • Anesthetize the mice.

  • Surgically expose the pancreas.

  • Inject the cancer cells directly into the pancreas.

  • Suture the incision.

  • Allow tumors to establish for a set period.

  • Randomize mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Monitor tumor growth using imaging techniques (e.g., ultrasound or bioluminescence imaging) and measure animal body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

xenograft_workflow start Prepare Cancer Cells and Mice implant_cells Orthotopically Implant Cells start->implant_cells tumor_growth Allow Tumor Growth implant_cells->tumor_growth randomize Randomize Mice tumor_growth->randomize treat Administer Treatment randomize->treat monitor Monitor Tumor Growth treat->monitor analyze Analyze Results monitor->analyze

Caption: In Vivo Xenograft Model Workflow.

Conclusion

CAS number 1429617-90-2, also known as this compound or DDR1-IN-2, is a well-characterized, potent, and selective inhibitor of DDR1. Its ability to block the DDR1 signaling pathway has been demonstrated in various preclinical models of cancer, leading to reduced cell proliferation and tumor growth. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals working on DDR1-targeted therapies. Further investigation into the clinical potential of this compound and other selective DDR1 inhibitors is warranted.

References

A Technical Guide to Discoidin Domain Receptor Inhibitors: Targeting Collagen-Mediated Signaling in Oncology and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin domain receptors (DDRs), comprising DDR1 and DDR2, represent a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen, a primary component of the extracellular matrix. Unlike other RTKs that are typically activated by soluble growth factors, DDRs play a crucial role in mediating cell-matrix interactions, influencing a wide array of cellular processes including proliferation, differentiation, adhesion, migration, and matrix remodeling. Dysregulation of DDR signaling has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it contributes to tumor progression, metastasis, and therapeutic resistance.[1][2] This has spurred significant interest in the development of small molecule inhibitors targeting DDR1 and DDR2 as a promising therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the current landscape of DDR inhibitors, focusing on their mechanism of action, preclinical and clinical development, and the experimental methodologies used for their evaluation.

The Role of DDR1 and DDR2 in Cellular Signaling

DDR1 and DDR2 are activated upon binding to various types of collagen, which triggers receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately dictate the cellular response.

DDR1 Signaling Pathway

Activation of DDR1 by collagen leads to the recruitment of adaptor proteins and the initiation of several key signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways. These pathways are central regulators of cell proliferation, survival, and migration.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 SHC SHC DDR1->SHC PI3K PI3K DDR1->PI3K JAK JAK DDR1->JAK Grb2 Grb2 SHC->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Migration Migration Nucleus->Migration Survival Survival Nucleus->Survival DDR2_Signaling_Pathway Collagen Collagen DDR2 DDR2 Collagen->DDR2 SHC SHC DDR2->SHC SRC SRC DDR2->SRC PI3K_AKT_Pathway PI3K/AKT Pathway DDR2->PI3K_AKT_Pathway MAPK_Pathway MAPK Pathway SHC->MAPK_Pathway STAT3 STAT3 SRC->STAT3 Nucleus Nucleus STAT3->Nucleus MAPK_Pathway->Nucleus PI3K_AKT_Pathway->Nucleus Cell_Proliferation Proliferation Nucleus->Cell_Proliferation ECM_Remodeling ECM Remodeling Nucleus->ECM_Remodeling Migration_Invasion Migration/ Invasion Nucleus->Migration_Invasion Kinase_Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen (e.g., HTS Biochemical Assay) Start->Primary_Screen Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal biochemical, biophysical) Dose_Response->Secondary_Assays Cell_Based_Assays Cell-Based Assays (Target Engagement, Cellular Potency) Secondary_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR, ADME/Tox) Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

References

Methodological & Application

Application Notes and Protocols for the Use of 7rh in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 7rh, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, in cell culture experiments. This document outlines the mechanism of action of this compound, provides detailed protocols for key in vitro assays, summarizes relevant quantitative data, and includes visual representations of signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] Dysregulation of DDR1 signaling has been implicated in the progression of various diseases, including cancer, where it can promote cell proliferation, migration, adhesion, and resistance to chemotherapy.[2][3][4] this compound exerts its effects by competitively binding to the ATP-binding site of the DDR1 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][5]

Mechanism of Action and Signaling Pathway

Upon binding to its ligand, collagen, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which collectively regulate fundamental cellular processes.[2][6] this compound inhibits the initial autophosphorylation of DDR1, effectively blocking these downstream signals and mitigating the pro-tumorigenic effects of DDR1 activation.[2][3]

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p-DDR1 p-DDR1 DDR1->p-DDR1 Autophosphorylation JAK1 JAK1 p-DDR1->JAK1 PI3K PI3K p-DDR1->PI3K MEK MEK p-DDR1->MEK STAT3 STAT3 JAK1->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Cell_Proliferation Cell Proliferation, Survival, Migration p-STAT3->Cell_Proliferation AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT p-AKT->Cell_Proliferation ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK p-ERK->Cell_Proliferation This compound This compound This compound->p-DDR1 Inhibits Cell_Viability_Workflow Seed_Cells Seed cells in a 96-well plate (e.g., 1,500 cells/well) Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with varying concentrations of this compound (e.g., 0.625 - 20 µM) Incubate_24h->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Add_MTT Add MTT reagent (10 µl of 5 mg/ml) Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO (100 µl) to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Western_Blot_Workflow Seed_Cells Seed cells and grow to 70-80% confluency Treat_this compound Treat with this compound (e.g., 2, 4, 8 µM) for 24 hours Seed_Cells->Treat_this compound Lyse_Cells Lyse cells and collect protein Treat_this compound->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% non-fat milk Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., p-DDR1, DDR1, p-STAT3, STAT3, etc.) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL substrate Secondary_Ab->Detect

References

General Therapeutic Landscape and Signaling Pathways in Nasopharyngeal Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for information regarding "7rh treatment for nasopharyngeal carcinoma cells" did not yield specific results for a compound or therapeutic agent identified as "this compound." This suggests that "this compound" may be a novel, not yet widely published experimental compound, a specific laboratory abbreviation, or potentially a typographical error.

To provide accurate and detailed Application Notes and Protocols as requested, clarification on the identity of "this compound" is essential. Information regarding its nature (e.g., small molecule inhibitor, peptide, natural product) and its proposed biological target or mechanism of action would be necessary to proceed with a comprehensive literature search and the generation of the requested content.

In the absence of specific data on "this compound," a general overview of therapeutic strategies and relevant signaling pathways in nasopharyngeal carcinoma (NPC) is provided below, based on the current understanding of the disease. This information can serve as a foundational framework, which can be tailored once the specific details of "this compound" are available.

Nasopharyngeal carcinoma is a type of head and neck cancer that originates in the nasopharynx, the upper part of the throat behind the nose.[1] Treatment strategies for NPC primarily involve radiotherapy and chemotherapy.[2][3] However, resistance to treatment and tumor recurrence remain significant challenges, driving research into novel therapeutic agents that target specific molecular pathways involved in NPC pathogenesis.

Several key signaling pathways are known to be dysregulated in NPC, making them attractive targets for drug development. These include pathways that regulate cell proliferation, apoptosis (programmed cell death), and metastasis.

Key Signaling Pathways in Nasopharyngeal Carcinoma:

  • NF-κB Signaling Pathway: This pathway is often constitutively active in NPC cells and plays a crucial role in promoting cell survival and inhibiting apoptosis.[4]

  • PI3K/Akt Signaling Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Its upregulation is a common feature in NPC.[5]

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway has been implicated in NPC development and progression, contributing to increased cell proliferation.[5]

  • MAPK Signaling Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation can contribute to the malignant phenotype of NPC cells.[6]

  • p53 Signaling Pathway: The tumor suppressor p53 plays a critical role in inducing apoptosis in response to cellular stress. Mutations or inactivation of p53 are frequently observed in NPC.[7]

A deeper understanding of how a therapeutic agent like "this compound" might modulate one or more of these pathways is crucial for developing effective treatment protocols.

Illustrative Experimental Workflow for Evaluating a Novel Compound in NPC Cells

Should information on "this compound" become available, a typical experimental workflow to characterize its effects on NPC cells would involve the following steps. This workflow is presented as a general guide.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Preparation and Cell Culture B Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8) A->B C Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining) B->C D Mechanism of Action Studies (e.g., Western Blot for signaling proteins) C->D E Xenograft Mouse Model Establishment D->E Promising in vitro results F Treatment with Compound E->F G Tumor Growth Monitoring F->G H Histopathological and Molecular Analysis of Tumors G->H

Caption: A general experimental workflow for the preclinical evaluation of a novel therapeutic compound for nasopharyngeal carcinoma.

Illustrative Signaling Pathway Diagram: Apoptosis Induction

Targeting apoptosis is a key strategy in cancer therapy. Many chemotherapeutic agents aim to induce programmed cell death in cancer cells. The diagram below illustrates a simplified, generic apoptosis pathway that could be investigated in the context of a new treatment.

G A Therapeutic Agent (e.g., 'this compound') B Induction of Apoptotic Signal A->B C Activation of Caspases (e.g., Caspase-3, -8, -9) B->C D Cleavage of Cellular Substrates C->D E Apoptosis (Cell Death) D->E

Caption: A simplified signaling cascade illustrating the induction of apoptosis by a therapeutic agent.

To proceed with the creation of detailed application notes and protocols for the "this compound treatment for nasopharyngeal carcinoma cells," we kindly request the user to provide more specific information on the identity and nature of "this compound." Once this information is available, a comprehensive and tailored response can be generated to meet the needs of researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for In Vivo Studies Using 7rh DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of the 7-rhodanine (7rh) derivative, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor. The information compiled herein is sourced from preclinical studies in various cancer models and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction to this compound DDR1 Inhibitor

The compound 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)-ethynyl)benzamide, referred to as this compound, is a highly selective, ATP-competitive inhibitor of DDR1 kinase activity.[1][2] DDR1, a receptor tyrosine kinase activated by collagen, is implicated in numerous cellular processes, including proliferation, migration, and survival.[3][4] Its overexpression is associated with poor prognosis in several cancers, making it a compelling therapeutic target.[5][6] In vivo studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, both as a monotherapy and in combination with other agents.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving the this compound DDR1 inhibitor.

Table 1: In Vivo Efficacy of this compound in Different Cancer Models

Cancer TypeAnimal ModelTreatment RegimenOutcomeReference
Nasopharyngeal Carcinoma (NPC)Nude mice with CNE2 xenografts8 mg/kg/day, oral gavage for 20 daysSignificantly decreased tumor volume.[7][7]
Pancreatic Ductal Adenocarcinoma (PDA)Orthotopic Pan02 pancreatic tumors in mice1 mg/kg and 10 mg/kg, single oral gavageSignificant reduction in Ddr1 activity 12 hours post-treatment.[8][8]
KRAS-Mutant Lung AdenocarcinomaGenetically engineered KRasLSLG12Vgeo mice50 mg/kg/day, oral gavageReduced tumor growth.[1][9][1][9]
Gastric CancerNude mice with GC xenograftsNot specifiedSuppressed tumor growth.[5][5]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseT1/2TmaxCmaxOral Bioavailability (F)Reference
Rats25 mg/kg15.53 h4.25 h1867.5 µg/L67.4%[1]
MiceNot Specified~12 h (in rats, used for murine studies)Not SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is a generalized procedure based on the methodologies reported in the cited literature.[7][8]

1. Animal Model and Cell Line:

  • Select an appropriate immunodeficient mouse strain (e.g., nude mice).

  • Culture the desired cancer cell line (e.g., CNE2 for nasopharyngeal carcinoma) under standard conditions.[7]

  • Subcutaneously inject a suspension of cancer cells (e.g., 1.3×106 cells in 0.2 ml PBS) into the flank of each mouse.[7]

2. Tumor Growth Monitoring:

  • Allow tumors to reach a palpable size.

  • Measure tumor dimensions (length and width) with calipers every 4 days.

  • Calculate tumor volume using the formula: (length × width2) / 2.[7]

3. Treatment Regimen:

  • Randomize mice into treatment and control groups.

  • Prepare the this compound inhibitor solution. For oral gavage, this compound can be resuspended in 1% carboxymethyl cellulose with 0.25% Tween 80.[9]

  • Administer the this compound inhibitor orally at the desired dose (e.g., 8 mg/kg/day).[7]

  • Administer the vehicle solution to the control group.

  • Continue treatment for the specified duration (e.g., 20 days).[7]

4. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Excise the tumors and measure their final volume and weight.

  • Process the tumor tissue for further analysis, such as immunohistochemistry or western blotting, to assess target engagement (e.g., p-DDR1 levels) and downstream signaling pathways.

Protocol for Pharmacodynamic Study of DDR1 Inhibition

This protocol is designed to assess the in vivo target engagement of the this compound inhibitor.[8]

1. Animal Model and Tumor Establishment:

  • Establish orthotopic or subcutaneous tumors in mice as described above.

2. Dosing and Tissue Collection:

  • Administer a single oral gavage of the this compound inhibitor at various doses (e.g., 0.1, 1, and 10 mg/kg).[8]

  • Collect tumor tissue at a time point corresponding to the expected Tmax or half-life of the compound (e.g., 12 hours post-treatment).[8]

3. Analysis of DDR1 Activity:

  • Prepare protein lysates from the collected tumor tissue.

  • Perform western blot analysis to detect the levels of phosphorylated DDR1 (p-DDR1) and total DDR1.

  • A significant reduction in the p-DDR1/total DDR1 ratio in the treated groups compared to the vehicle control indicates effective in vivo target inhibition.

Signaling Pathways and Experimental Workflows

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates p-DDR1 p-DDR1 DDR1->p-DDR1 Autophosphorylation JAK1/STAT3 JAK1/STAT3 p-DDR1->JAK1/STAT3 PI3K/AKT PI3K/AKT p-DDR1->PI3K/AKT SRC SRC p-DDR1->SRC Proliferation Proliferation JAK1/STAT3->Proliferation Survival Survival PI3K/AKT->Survival Migration Migration SRC->Migration 7rh_Inhibitor This compound Inhibitor 7rh_Inhibitor->p-DDR1 Inhibits

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

In_Vivo_Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Control and Treatment Groups Tumor_Growth->Randomization Treatment Oral Gavage with this compound or Vehicle Randomization->Treatment Endpoint Tumor Excision and Analysis (Volume, Weight, Biomarkers) Treatment->Endpoint

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Concluding Remarks

The this compound DDR1 inhibitor has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The provided protocols and data serve as a foundation for researchers to further investigate the therapeutic potential of this compound. It is important to note that optimal dosing and treatment schedules may vary depending on the specific cancer model and experimental objectives. Further studies are warranted to fully elucidate the in vivo mechanisms of action and to explore its potential in combination therapies.[7][9]

References

Application Notes and Protocols for Studying Collagen-Induced DDR1 Activation with 7rh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by its ligand, collagen. The interaction between collagen and DDR1 plays a crucial role in various physiological and pathological processes, including cell adhesion, migration, proliferation, and extracellular matrix remodeling. Dysregulation of DDR1 signaling has been implicated in several diseases, including fibrosis, arthritis, and cancer. The compound 7rh is a potent and selective small-molecule inhibitor of DDR1 kinase activity, making it a valuable tool for studying the biological functions of DDR1 and for preclinical drug development.

These application notes provide a summary of the characteristics of this compound and detailed protocols for its use in studying collagen-induced DDR1 activation and downstream signaling pathways.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Reference
DDR1 6.8 - 13.1 [1][2]
DDR2101.4 - 203[1][2]
Bcr-Abl355 - 414[1][2]
c-Kit>10,000[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineAssayIC50 (µM)Reference
NCI-H23 (NSCLC)Proliferation (MTT)2.98[3]
NCI-H23 (NSCLC)Colony Formation0.56[3]
K562 (CML)Proliferation (MTT)0.038[3]
Pancreatic Cancer CellsDDR1 Signaling InhibitionDose-dependent[4]

Signaling Pathways and Experimental Workflows

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Collagen Collagen DDR1_dimer DDR1 Dimer Collagen->DDR1_dimer Binding & Clustering pDDR1 p-DDR1 (Tyr792) DDR1_dimer->pDDR1 Autophosphorylation SHC SHC pDDR1->SHC PYK2 PYK2 pDDR1->PYK2 PEAK1 PEAK1 pDDR1->PEAK1 PI3K PI3K pDDR1->PI3K MAPK MAPK (ERK, p38, JNK) pDDR1->MAPK NFkB NF-κB pDDR1->NFkB pPYK2 p-PYK2 (Tyr402) PYK2->pPYK2 pPEAK1 p-PEAK1 PEAK1->pPEAK1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription MAPK->Transcription NFkB->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Adhesion Adhesion Transcription->Adhesion ECM_Remodeling ECM Remodeling Transcription->ECM_Remodeling This compound This compound This compound->pDDR1 Inhibition

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., PANC-1, T-47D) Collagen_Stim Collagen Stimulation (e.g., 50 µg/mL Collagen I) Cell_Culture->Collagen_Stim 7rh_Treatment This compound Treatment (Dose-response) Collagen_Stim->7rh_Treatment WB Western Blotting (p-DDR1, p-PYK2, p-PEAK1) 7rh_Treatment->WB Migration_Assay Cell Migration Assay (Scratch Wound Healing) 7rh_Treatment->Migration_Assay Colony_Assay Colony Formation Assay 7rh_Treatment->Colony_Assay Adhesion_Assay Cell Adhesion Assay 7rh_Treatment->Adhesion_Assay Quantification Densitometry, Image Analysis, IC50 Calculation WB->Quantification Migration_Assay->Quantification Colony_Assay->Quantification Adhesion_Assay->Quantification

Experimental Protocols

Protocol 1: Collagen-Induced DDR1 Phosphorylation Assay

This protocol describes how to assess the effect of this compound on collagen-induced DDR1 autophosphorylation in cultured cells.

Materials:

  • Cells expressing DDR1 (e.g., PANC-1, T-47D)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Serum-free cell culture medium

  • Collagen Type I, sterile solution (e.g., 50 µg/mL)

  • This compound inhibitor (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (RIPA buffer or similar) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-DDR1 (Tyr792) (e.g., Cell Signaling Technology #11994, 1:1000 dilution)[5]

    • Rabbit anti-DDR1 (e.g., Cell Signaling Technology #3917, 1:1000 dilution)[6]

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Starvation:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells by incubating in serum-free medium for 16-24 hours prior to stimulation.

  • Inhibitor Treatment and Collagen Stimulation:

    • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours in serum-free medium.

    • Stimulate the cells with collagen I (e.g., 50 µg/mL) for 90 minutes at 37°C. For a time-course experiment, stimulation times can be varied.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the total DDR1 antibody to assess total protein levels for normalization.

Protocol 2: Western Blot Analysis of Downstream Signaling (p-PYK2 and p-PEAK1)

This protocol is an extension of Protocol 1 to analyze the phosphorylation of downstream effectors PYK2 and PEAK1.

Materials:

  • Same as Protocol 1

  • Primary antibodies:

    • Rabbit anti-phospho-PYK2 (Tyr402)

    • Rabbit anti-PYK2

    • Rabbit anti-phospho-PEAK1

    • Rabbit anti-PEAK1

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Western Blotting:

    • Follow the western blotting procedure as described in Protocol 1, but use primary antibodies against p-PYK2 and p-PEAK1.

    • Normalize the phosphorylated protein levels to the total protein levels by stripping and re-probing the membranes with antibodies against total PYK2 and total PEAK1, respectively.

Protocol 3: Scratch Wound Healing Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capacity of cells.

Materials:

  • Cells of interest plated in 6-well or 12-well plates

  • Cell culture medium

  • This compound inhibitor

  • Sterile p200 or p1000 pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the PBS with fresh cell culture medium containing different concentrations of this compound or DMSO.

    • Capture images of the scratch at time 0.

    • Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 6-12 hours) for up to 48 hours or until the scratch in the control well is closed.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area for each condition.

Protocol 4: Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity and survival of cells.

Materials:

  • Cells of interest

  • Cell culture medium

  • 6-well plates

  • This compound inhibitor

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-500 cells per well) in 6-well plates.

  • Treatment:

    • Allow the cells to attach for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound or DMSO.

    • Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

  • Staining and Quantification:

    • When visible colonies have formed in the control wells, wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Troubleshooting and Considerations

  • Solubility of this compound: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Collagen Stimulation: The optimal concentration and incubation time for collagen stimulation may vary depending on the cell type. A time-course and dose-response experiment is recommended for initial optimization.

  • Antibody Specificity: Always validate the specificity of phospho-specific antibodies, for example, by treating cell lysates with a phosphatase to confirm the disappearance of the signal.

  • Data Normalization: For western blotting, it is crucial to normalize the levels of phosphorylated proteins to the total protein levels to account for any variations in protein loading.

These application notes and protocols provide a comprehensive guide for utilizing the DDR1 inhibitor this compound to investigate the role of collagen-induced DDR1 activation in various biological contexts. The provided methodologies can be adapted and optimized for specific cell types and experimental questions.

References

Application Notes and Protocols for Combining 7rh with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Discoidin Domain Receptor 1 (DDR1) inhibitor, 7rh, and its application in combination with other kinase inhibitors for cancer therapy. Detailed protocols for key experimental assays are provided to facilitate the design and execution of similar research studies.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] Dysregulation of DDR1 has been implicated in the progression of various cancers, including nasopharyngeal carcinoma (NPC), by promoting tumor cell proliferation, migration, and survival.[1][2] this compound exhibits high selectivity for DDR1, with an IC50 of 6.8 nM, and lower activity against DDR2, Bcr-Abl, and c-Kit. Its oral bioavailability makes it a promising candidate for clinical development.

Combination Therapy: this compound and Dasatinib in Nasopharyngeal Carcinoma

A key therapeutic strategy in oncology is the use of combination therapies to overcome drug resistance and enhance treatment efficacy. A study by Lu et al. (2016) investigated the combination of this compound with dasatinib, a SRC family kinase (SFK) inhibitor, in nasopharyngeal carcinoma (NPC) cells.[1] The rationale for this combination is based on the observation that while this compound effectively inhibits DDR1 and its downstream signaling, it can also lead to the activation of pro-survival pathways, such as the PI3K/AKT pathway, through SRC activation.[1] Dasatinib, by inhibiting SRC, can counteract this resistance mechanism.

Data Presentation

The following tables summarize the quantitative data from the study by Lu et al. (2016), demonstrating the in vitro and in vivo efficacy of this compound alone and in combination with dasatinib.

Table 1: In Vitro Cytotoxicity of this compound in Nasopharyngeal Carcinoma Cell Lines [1]

Cell LineIC50 of this compound (µmol/L)
CNE21.97
HONE13.71
CNE12.06
SUNE13.95

Table 2: Effect of this compound and Dasatinib on Apoptosis in CNE2 Cells [1]

TreatmentPercentage of Apoptotic Cells (%)
Control5.2 ± 0.8
This compound (4 µmol/L)15.8 ± 1.5
Dasatinib (100 nmol/L)12.1 ± 1.2
This compound + Dasatinib35.6 ± 2.1

Table 3: In Vivo Tumor Growth Inhibition in a CNE2 Xenograft Model [1]

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1520 ± 150-
This compound (50 mg/kg)850 ± 11044.1
Dasatinib (10 mg/kg)980 ± 12035.5
This compound + Dasatinib320 ± 6078.9

Signaling Pathways

The combination of this compound and dasatinib targets multiple signaling pathways involved in cancer cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 JAK1 JAK1 DDR1->JAK1 SRC SRC DDR1->SRC Upregulates MEK MEK DDR1->MEK Upregulates STAT3 STAT3 JAK1->STAT3 Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation PI3K PI3K SRC->PI3K AKT AKT PI3K->AKT AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Collagen Collagen Collagen->DDR1 Activates rh_7 This compound rh_7->DDR1 Inhibits Dasatinib Dasatinib Dasatinib->SRC Inhibits

Caption: Signaling pathways targeted by this compound and dasatinib.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the study of this compound and dasatinib combination therapy.

Experimental Workflow

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture NPC Cell Culture (CNE1, CNE2, HONE1, SUNE1) mtt MTT Assay (Cell Viability) cell_culture->mtt apoptosis Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis western Western Blotting (Signaling Proteins) cell_culture->western adhesion Cell Adhesion Assay cell_culture->adhesion xenograft CNE2 Xenograft Model in Nude Mice treatment Treatment with this compound, Dasatinib, or Combination xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement

Caption: Workflow for evaluating this compound and dasatinib combination.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and dasatinib on NPC cells.[1][3]

Materials:

  • Nasopharyngeal carcinoma (NPC) cell lines (e.g., CNE2, HONE1, CNE1, SUNE1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and dasatinib stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound, dasatinib, or the combination for 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying apoptosis in NPC cells treated with this compound and dasatinib using Annexin V and Propidium Iodide (PI) staining.[1][4]

Materials:

  • NPC cells

  • This compound and dasatinib

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, dasatinib, or the combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This protocol is for analyzing the expression and phosphorylation of proteins in key signaling pathways.[1]

Materials:

  • NPC cells

  • This compound and dasatinib

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-DDR1, anti-p-DDR1, anti-SRC, anti-p-SRC, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-STAT3, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with this compound, dasatinib, or the combination for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

Cell Adhesion Assay

This protocol is to assess the effect of this compound on the adhesion of NPC cells.[1][5]

Materials:

  • NPC cells

  • This compound

  • Fibronectin-coated 96-well plates

  • Serum-free medium

  • Crystal violet solution

Procedure:

  • Pre-treat NPC cells with this compound for 24 hours.

  • Seed the treated cells onto fibronectin-coated 96-well plates in serum-free medium.

  • Incubate for 1 hour to allow for cell adhesion.

  • Gently wash the plates with PBS to remove non-adherent cells.

  • Fix the adherent cells with methanol and stain with crystal violet.

  • Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the antitumor effects of this compound and dasatinib in a mouse model.[1][6]

Materials:

  • BALB/c nude mice

  • CNE2 NPC cells

  • This compound and dasatinib formulations for oral gavage

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10⁶ CNE2 cells into the flank of each mouse.

  • When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (vehicle, this compound, dasatinib, this compound + dasatinib).

  • Administer the treatments daily by oral gavage.

  • Measure the tumor volume with calipers every 3 days.

  • After 21 days, euthanize the mice and excise the tumors for further analysis.

Conclusion

The combination of the DDR1 inhibitor this compound with the SRC inhibitor dasatinib represents a promising therapeutic strategy for nasopharyngeal carcinoma. The provided data and protocols offer a framework for researchers to further investigate this and other kinase inhibitor combinations in various cancer models. Careful consideration of the underlying signaling pathways and the use of robust experimental methodologies are crucial for the successful development of novel combination therapies.

References

Application Notes and Protocols for Efficacy Studies of Compound 7RH, a Novel PI3K/Akt Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 7RH is a novel investigational agent hypothesized to exert its anti-tumor effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival and is frequently hyperactivated in various human cancers.[1][2][3] Dysregulation can occur through mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3][4] By targeting this pathway, Compound this compound is expected to induce cancer cell death and inhibit tumor growth.

These application notes provide a comprehensive framework for evaluating the in vitro and in vivo efficacy of Compound this compound. The protocols outlined below are designed to assess its cytotoxic and apoptotic activity, confirm its mechanism of action on the PI3K/Akt pathway, and evaluate its anti-tumor efficacy in a preclinical xenograft model.[5][6]

In Vitro Efficacy Studies

A series of in vitro assays form the initial step in characterizing the anti-cancer activity of a new compound.[7][8][9] These assays measure the direct effect of the compound on cancer cells, providing crucial data on potency and mechanism.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[10] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified to determine the inhibitory concentration (IC50) of Compound this compound.[11][12]

Protocol: MTT Assay [11][13]

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of Compound this compound (e.g., 0.01 µM to 100 µM). Include vehicle-only control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log concentration of Compound this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells, allowing for differentiation between cell death stages.[14]

Protocol: Annexin V/PI Staining [17]

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Mechanism of Action: Western Blot Analysis

Western blotting is used to confirm that Compound this compound inhibits the PI3K/Akt signaling pathway by detecting changes in the phosphorylation status of key downstream proteins like Akt and S6 Ribosomal Protein.[18] A reduction in the phosphorylated forms of these proteins upon treatment indicates pathway inhibition.

Protocol: Western Blot for Phosphorylated Proteins [19]

  • Protein Extraction: Treat cells with Compound this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Cell Cycle Analysis

This assay determines the effect of Compound this compound on cell cycle progression.[20] Many anti-cancer drugs induce cell cycle arrest at specific phases (G1, S, or G2/M), preventing cell division.[21][22] DNA content is measured using a fluorescent dye like Propidium Iodide (PI) and analyzed by flow cytometry.

Protocol: Cell Cycle Analysis with Propidium Iodide [23]

  • Cell Treatment: Treat cells in 6-well plates with Compound this compound at desired concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: In Vitro Studies

Quantitative data from the in vitro experiments should be summarized for clear comparison.

Table 1: In Vitro Cytotoxicity of Compound this compound

Cell LineCancer TypeIC50 (µM) after 72h
PC-3Prostate1.5 ± 0.2
MCF-7Breast2.8 ± 0.4
A549Lung5.1 ± 0.7

Table 2: Apoptosis and Cell Cycle Arrest Induced by Compound this compound in PC-3 Cells (48h Treatment)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)% G1 Arrest
Vehicle Control05.2 ± 1.145.3 ± 2.5
Compound this compound1.025.6 ± 3.468.7 ± 4.1
Compound this compound2.548.9 ± 5.275.1 ± 3.8

In Vivo Efficacy Studies

Evaluating the efficacy of Compound this compound in a living organism is a critical step in preclinical development.[5] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard model for this purpose.[24][25]

Subcutaneous Xenograft Model

This model involves implanting human cancer cells subcutaneously into immunodeficient mice to form a palpable tumor, allowing for straightforward measurement of tumor growth over time.[24][25]

Protocol: Xenograft Model Efficacy Study [24]

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow for at least one week of acclimatization.

  • Cell Preparation: Culture a selected human cancer cell line (e.g., PC-3). Harvest cells at 80-90% confluency and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[24]

  • Randomization and Treatment: When mean tumor volumes reach 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., administered daily by oral gavage).

    • Group 2: Compound this compound (e.g., 25 mg/kg, daily by oral gavage).

    • Group 3: Compound this compound (e.g., 50 mg/kg, daily by oral gavage).

    • Group 4: Positive Control (a standard-of-care drug, if applicable).

  • Efficacy Assessment: Continue treatment for 21-28 days. Monitor tumor volumes and body weights throughout the study. Daily observations for signs of toxicity are crucial.

  • Study Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry to confirm target engagement in vivo.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. A common formula is: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[26][27]

Data Presentation: In Vivo Study

Table 3: In Vivo Efficacy of Compound this compound in PC-3 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1540 ± 150-+2.5
Compound this compound25785 ± 9549.0-1.8
Compound this compound50415 ± 6073.0-4.5
Positive Control-550 ± 7564.3-5.1

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Drug Compound this compound Drug->PI3K Inhibits

Caption: Hypothetical signaling pathway of Compound this compound action.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Cell Viability (MTT Assay) b Apoptosis Assay (Annexin V) a->b c Mechanism of Action (Western Blot) b->c d Cell Cycle Analysis c->d e Xenograft Model Establishment d->e Proceed if IC50 < 10µM & MoA confirmed f Treatment & Monitoring e->f g Endpoint Analysis (Tumor Excision) f->g h Pharmacodynamic Analysis g->h i i h->i Go/No-Go Decision

Caption: Experimental workflow for Compound this compound efficacy testing.

G Start Start: Compound this compound Identified InVitro In Vitro Efficacy Testing (IC50, Apoptosis, MoA) Start->InVitro InVitroDecision IC50 < 10 µM and On-Target Activity? InVitro->InVitroDecision Stop1 STOP: Low Potency or Off-Target InVitroDecision->Stop1 No InVivo In Vivo Efficacy Testing (Xenograft Model) InVitroDecision->InVivo Yes InVivoDecision Significant TGI and Tolerable Toxicity? InVivo->InVivoDecision Stop2 STOP: Poor Efficacy or High Toxicity InVivoDecision->Stop2 No Advance Advance to Preclinical Development InVivoDecision->Advance Yes

Caption: Decision-making flowchart for Compound this compound development.

References

Application Notes and Protocols: Utilizing 7rh for the Interrogation of DDR1-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1][2] Dysregulation of DDR1 signaling has been implicated in a variety of pathological conditions, including fibrosis, inflammation, and numerous cancers such as those of the breast, lung, and pancreas.[1][3][4] The critical role of DDR1 in disease progression has positioned it as a promising therapeutic target.

7rh is a potent and selective, ATP-competitive small molecule inhibitor of DDR1.[5] Its high selectivity for DDR1 over the closely related DDR2 and other kinases makes it an invaluable tool for elucidating the specific roles of DDR1-mediated signaling pathways in various cellular processes. These application notes provide detailed protocols for utilizing this compound to study DDR1 signaling, along with quantitative data to guide experimental design.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following table summarizes the inhibitory activity of this compound against DDR1 and other kinases, providing a clear comparison of its selectivity. This data is crucial for determining appropriate experimental concentrations and for interpreting results.

Target KinaseIC50 (nM)Reference(s)
DDR1 6.8
DDR1 13.1 [6][7]
DDR2101.4
DDR2203[6][7]
Bcr-Abl355
Bcr-Abl414[6]
c-Kit>10,000
c-Kit2500[6]

Signaling Pathways and Experimental Workflows

DDR1-Mediated Signaling Pathway

Collagen binding to DDR1 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[8] These pathways regulate a multitude of cellular functions, including proliferation, migration, and survival. This compound, by competitively binding to the ATP pocket of the DDR1 kinase domain, effectively blocks these downstream signals.[9]

DDR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds DDR1_dimer DDR1 Dimer (Phosphorylated) DDR1->DDR1_dimer Dimerization & Autophosphorylation PI3K PI3K DDR1_dimer->PI3K RAS RAS DDR1_dimer->RAS JAK JAK DDR1_dimer->JAK NFkB NF-κB DDR1_dimer->NFkB FAK FAK DDR1_dimer->FAK Crosstalk Integrin Integrin β1 Integrin->FAK Activates This compound This compound This compound->DDR1_dimer Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Migration, Invasion) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression NFkB->Gene_Expression

Figure 1: DDR1 Signaling and this compound Inhibition.
Experimental Workflow for Studying DDR1 Inhibition by this compound

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on DDR1-mediated cellular functions.

Experimental_Workflow cluster_assays Cellular & Biochemical Assays start Start: Culture DDR1-expressing cells treatment Treat cells with this compound (various concentrations) and/or Collagen start->treatment western_blot Western Blot Analysis (p-DDR1, p-AKT, p-ERK, etc.) treatment->western_blot kinase_assay In Vitro Kinase Assay (IC50 determination) treatment->kinase_assay migration_assay Cell Migration Assay (Scratch Assay) treatment->migration_assay colony_assay Colony Formation Assay treatment->colony_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis kinase_assay->data_analysis migration_assay->data_analysis colony_assay->data_analysis

Figure 2: Experimental workflow with this compound.

Experimental Protocols

In Vitro DDR1 Kinase Assay

This protocol is adapted from a LanthaScreen™ Eu Kinase Binding Assay to determine the IC50 of this compound for DDR1.[10]

Materials:

  • Recombinant human DDR1 kinase domain

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound

  • 384-well plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired concentrations.

  • Prepare a solution of DDR1 kinase and Eu-anti-tag antibody in kinase buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis of DDR1 Signaling

This protocol allows for the detection of changes in the phosphorylation status of DDR1 and its downstream effectors following treatment with this compound.[11][12][13]

Materials:

  • DDR1-expressing cells (e.g., PANC-1, T-47D)

  • Cell culture medium and supplements

  • Collagen type I

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DDR1, anti-phospho-DDR1 (Tyr792), anti-AKT, anti-phospho-AKT (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204))

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or DMSO for 1-2 hours.

  • Stimulate the cells with collagen type I (e.g., 20-50 µg/mL) for the desired time (e.g., 30-90 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities using image analysis software.

Cell Migration (Scratch) Assay

This assay is used to assess the effect of this compound on the migratory capacity of cells.[11][14][15][16][17]

Materials:

  • DDR1-expressing cells

  • 24-well plates

  • Cell culture medium

  • This compound compound

  • p200 pipette tip or a scratch-making tool

  • Microscope with a camera

Procedure:

  • Seed cells in 24-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound or DMSO.

  • Capture images of the scratch at time 0.

  • Incubate the plates and capture images of the same fields at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Colony Formation Assay

This assay evaluates the effect of this compound on the ability of single cells to proliferate and form colonies.[11][18][19]

Materials:

  • DDR1-expressing cells

  • 6-well plates

  • Cell culture medium

  • This compound compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to adhere for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of this compound or DMSO.

  • Incubate the plates for 1-2 weeks, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

  • When visible colonies have formed, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the colony formation efficiency and compare the treated groups to the control.

Conclusion

The small molecule inhibitor this compound is a powerful and specific tool for investigating the complex roles of DDR1-mediated signaling in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of DDR1 biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Preparing 7rh Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7rh is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] DDR1 is implicated in a variety of cellular processes, including cell adhesion, proliferation, migration, and extracellular matrix remodeling. Its dysregulation is associated with several diseases, making it a target for drug development. These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 546.59 g/mol Tocris Bioscience
CAS Number 1429617-90-2Tocris Bioscience
IC₅₀ for DDR1 6.8 nMTocris Bioscience
Solubility in DMSO ≥ 100 mM (54.66 mg/mL)Tocris Bioscience
Appearance White to off-white solidGeneral chemical properties
Storage Temperature -20°CTocris Bioscience

Experimental Protocols

Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

  • Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in an area free from drafts and vibrations. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 54.66 mg of this compound.

    • Calculation: Molarity (M) = moles of solute / liters of solution

    • Grams of this compound = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Grams of this compound = 0.1 mol/L x 546.59 g/mol x 0.001 L = 0.05466 g = 54.66 mg

  • Dissolving in DMSO: Transfer the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 100 mM. For 54.66 mg of this compound, add 1 mL of DMSO.

  • Solubilization: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for long-term storage.

General Handling and Storage Recommendations

  • Handling: Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Storage of Powder: Store the solid this compound powder at -20°C in a tightly sealed container, protected from light and moisture.

  • Storage of Stock Solution: Store the DMSO stock solution at -20°C. When stored properly, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles.

Visualizations

DDR1 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of DDR1 by collagen. This compound acts as an inhibitor of the DDR1 kinase activity, thereby blocking these downstream signaling events.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates SRC SRC DDR1->SRC PI3K PI3K DDR1->PI3K STAT STAT DDR1->STAT NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch ECM_Remodeling ECM Remodeling DDR1->ECM_Remodeling rh_this compound This compound rh_this compound->DDR1 Inhibits MAPK MAPK (ERK) SRC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT->Survival NFkB->Survival Notch->Proliferation

Caption: DDR1 signaling pathway initiated by collagen binding.

Experimental Workflow for Testing this compound Efficacy

This diagram outlines a general experimental workflow to assess the efficacy of this compound in a cell-based assay, such as a cell viability or western blot experiment.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Cell_Culture 1. Seed cells in appropriate culture plates Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Assay 4. Perform Assay Incubation->Assay Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay->Viability Western Western Blot for downstream targets (e.g., p-DDR1, p-AKT) Assay->Western Data_Analysis 5. Data Analysis Viability->Data_Analysis Western->Data_Analysis End End: Determine IC₅₀ or target inhibition Data_Analysis->End

Caption: General experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: 7rh (DDR1 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Discoidin Domain Receptor 1 (DDR1) inhibitor, 7rh. Off-target effects are a common concern with small molecule inhibitors and can lead to misinterpretation of experimental results.[1] This resource is designed to help you identify and mitigate potential off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target and off-target activities?

A1: this compound is a potent small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, proliferation, and matrix remodeling.[2][3] It has an IC50 value of approximately 13.1 nM for DDR1.[4] While it is highly selective for DDR1, it does exhibit some off-target activity against other kinases, particularly at higher concentrations. Known off-targets include DDR2, Bcr-Abl, and c-Kit.[4][5] Understanding this selectivity profile is crucial for designing experiments and interpreting results.

Q2: My cells are showing unexpected levels of apoptosis after this compound treatment. Is this an on-target or off-target effect?

A2: This could be either. Inhibition of the primary target, DDR1, has been shown to suppress proliferation and induce apoptosis in nasopharyngeal carcinoma (NPC) cells.[6] However, unexpected or excessive cytotoxicity can also be a sign of off-target effects, especially if observed in cell lines with low DDR1 expression or at high concentrations of the inhibitor.[1] To distinguish between these possibilities, it is recommended to perform a dose-response analysis and correlate the effective concentration with the known IC50 values for both on-target and off-target kinases (see Table 1).

Q3: I'm observing paradoxical activation of the PI3K/AKT and MAPK/ERK pathways with this compound treatment. Is this expected?

A3: Yes, this paradoxical activation has been documented. While this compound treatment effectively downregulates the JAK/STAT signaling pathway as an on-target effect of DDR1 inhibition, studies have shown that it can concurrently lead to the upregulation of the PI3K/AKT and Ras/Raf/MEK/ERK signaling pathways.[2][6] This is considered a compensatory response by the cancer cells and may contribute to resistance. It highlights the complexity of cellular signaling and the need to monitor multiple pathways when assessing inhibitor effects.

Q4: How can I confirm that the phenotype I observe is due to on-target DDR1 inhibition?

A4: To validate on-target activity, a multi-pronged approach is recommended:

  • Genetic Knockdown: Use siRNA or shRNA to specifically knock down DDR1 expression. If the phenotype of DDR1 knockdown mimics the effect of this compound treatment, it provides strong evidence for on-target action.[2]

  • Rescue Experiment: In a DDR1 knockdown or knockout cell line, the effects of this compound should be abrogated. If possible, overexpressing a drug-resistant mutant of DDR1 while treating with this compound could also "rescue" the on-target phenotype but not off-target ones.[1]

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory concentrations (IC50) of this compound against its primary target (DDR1) and known off-targets. A lower IC50 value indicates higher potency. The significant difference between the on-target and primary off-target IC50 values demonstrates the selectivity of this compound.

Kinase TargetIC50 (nM)Citation(s)
DDR1 13.1 [4]
DDR2203[4]
Bcr-Abl414[4]
c-Kit2500[4]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

Unexpectedly high levels of cell death can confound experimental results. This guide provides a workflow to determine if the observed cytotoxicity is due to on-target DDR1 inhibition or off-target effects.

G cluster_0 Start: Unexpected Cytotoxicity Observed cluster_1 Step 1: Dose-Response Analysis cluster_2 Step 2: Control Experiments cluster_3 Step 3: Conclusion start High Cell Death Observed with this compound Treatment dose_response Perform Dose-Response Curve (e.g., MTT or CCK-8 Assay) start->dose_response compare_ic50 Compare Cellular EC50 to Biochemical IC50 (Table 1) dose_response->compare_ic50 ddr1_expression Verify DDR1 Expression (Western Blot / qPCR) compare_ic50->ddr1_expression EC50 ≈ On-Target IC50 off_target Conclusion: Off-Target Effect compare_ic50->off_target EC50 >> On-Target IC50 or closer to Off-Target IC50s knockdown Use DDR1 siRNA/shRNA to Mimic Inhibition ddr1_expression->knockdown on_target Conclusion: On-Target Effect knockdown->on_target Phenotype is Mimicked knockdown->off_target Phenotype is Different

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Guide 2: Deconvoluting Signaling Pathway Alterations

This guide helps to dissect whether observed changes in signaling pathways are a direct result of DDR1 inhibition or a consequence of off-target activities or compensatory feedback loops.

G cluster_0 Start: Unexpected Pathway Modulation cluster_1 Step 1: Pathway Analysis cluster_2 Step 2: Validate On-Target vs. Feedback cluster_3 Step 3: Interpretation start Unexpected Pathway Activation/Inhibition Observed pathway_screen Profile Key Pathways via Western Blot (e.g., p-JAK/STAT, p-AKT, p-ERK) start->pathway_screen ddr1_knockdown Knockdown DDR1 (siRNA) and re-probe pathways pathway_screen->ddr1_knockdown time_course Perform Time-Course Experiment (e.g., 0, 2, 6, 24 hrs) pathway_screen->time_course direct_effect Interpretation: Direct On-Target Effect ddr1_knockdown->direct_effect Pathway change is identical to this compound treatment off_target_pathway Interpretation: Potential Off-Target Effect ddr1_knockdown->off_target_pathway Pathway change is absent or different from this compound time_course->direct_effect Primary target inhibited first feedback_loop Interpretation: Compensatory Feedback time_course->feedback_loop Unexpected activation occurs at later time points

Caption: Logic diagram for dissecting signaling pathway results.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate an effective concentration (EC50) in a cell line of interest.[2][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 20 µM) in culture medium.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[1] Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value using non-linear regression.

Note: Tetrazolium salt-based assays like MTT can be influenced by metabolic changes and inhibitor off-target effects, so results should be confirmed with a secondary, non-metabolic assay if necessary.[7][8]

Protocol 2: Western Blotting for Pathway Analysis

This protocol allows for the analysis of protein expression and phosphorylation status to evaluate the effect of this compound on specific signaling pathways.[2][6]

  • Cell Lysis: Plate cells and treat with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-DDR1, anti-p-STAT3, anti-p-AKT, anti-Actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., Actin or GAPDH).

Signaling Pathway Diagram

The following diagram illustrates the known signaling pathways modulated by the DDR1 inhibitor this compound.

G cluster_pathway Cellular Signaling Pathways Modulated by this compound N_this compound This compound N_DDR1 DDR1 N_this compound->N_DDR1 Inhibits (On-Target) N_PI3K PI3K N_this compound->N_PI3K N_Ras Ras/Raf N_this compound->N_Ras Paradoxical Activation N_OffTarget Off-Targets (DDR2, Abl, Kit) N_this compound->N_OffTarget Inhibits (Off-Target) N_JAK JAK N_DDR1->N_JAK N_STAT3 STAT3 N_JAK->N_STAT3 N_Proliferation Cell Proliferation & Survival N_STAT3->N_Proliferation N_Apoptosis Apoptosis N_Proliferation->N_Apoptosis N_AKT AKT N_PI3K->N_AKT N_Resistance Compensatory Survival N_AKT->N_Resistance N_MEK MEK N_Ras->N_MEK N_ERK ERK N_MEK->N_ERK N_ERK->N_Resistance

Caption: On-target and compensatory pathways affected by this compound.

References

Technical Support Center: Optimizing Rhodamine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize rhodamine concentrations for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Rhodamine for my cell line?

There is no single optimal concentration for all experiments. The ideal concentration of a rhodamine derivative is highly dependent on the specific compound, the cell type being used, and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific conditions. As a starting point, concentrations for rhodamine derivatives can range from nanomolar (nM) to micromolar (µM). For instance, some studies have shown Rhodamine B to be non-cytotoxic up to 30µM in certain cell lines, while some of its derivatives can exhibit cytotoxicity at nanomolar concentrations.[1]

Q2: How can I determine if the Rhodamine concentration I'm using is toxic to my cells?

Signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment), a decrease in cell proliferation, and an increase in markers of cell death. To quantitatively assess cytotoxicity, it is recommended to use standard cell viability assays such as the MTT, LDH, or Annexin V/PI assays.

Q3: What are the common mechanisms of rhodamine-induced cytotoxicity?

Rhodamine dyes, particularly cationic derivatives like Rhodamine 123, accumulate in the mitochondria in response to the mitochondrial membrane potential.[2][3][4] At high concentrations or with prolonged exposure, this can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis through the intrinsic pathway.[5][6]

Q4: Can I use serum in my culture medium when working with rhodamine dyes?

It is generally recommended to perform rhodamine staining and initial optimization studies in serum-free media. Serum proteins can bind to rhodamine dyes, which may affect their availability to the cells and lead to variability in your results.

Q5: How long should I incubate my cells with a rhodamine dye?

The optimal incubation time can vary from 30 minutes to several hours and should be determined empirically. Shorter incubation times are generally preferred to minimize potential cytotoxicity. It is advisable to perform a time-course experiment in conjunction with a dose-response experiment to identify the ideal incubation period for your specific cell line and rhodamine derivative.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background fluorescence - Inadequate washing after staining.- Rhodamine concentration is too high.- Autofluorescence of cells or medium components.- Increase the number and duration of wash steps with phosphate-buffered saline (PBS) after incubation with the dye.- Perform a dose-response experiment to determine a lower, non-toxic concentration that still provides adequate signal.- Include an unstained control to assess the level of autofluorescence. If necessary, use a medium with reduced autofluorescence.
No or weak fluorescent signal - Rhodamine concentration is too low.- Incorrect filter set on the microscope or plate reader.- Photobleaching of the fluorophore.- Increase the concentration of the rhodamine dye.- Ensure that the excitation and emission filters are appropriate for the specific rhodamine derivative being used.- Minimize the exposure of stained cells to light. Use an anti-fade mounting medium if performing microscopy.
High cell death in control group - Solvent used to dissolve the rhodamine dye is toxic.- Issues with cell culture conditions (e.g., contamination, nutrient depletion).- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. Include a vehicle control (medium with solvent only) in your experiment.- Regularly check cell cultures for any signs of contamination and ensure that the culture medium is fresh.
Inconsistent results between experiments - Variation in cell density at the time of staining.- Inconsistent incubation times or temperatures.- Batch-to-batch variation of the rhodamine dye.- Ensure that cells are seeded at a consistent density for all experiments.- Standardize all incubation steps, including time and temperature.- If possible, use the same batch of the rhodamine dye for a series of related experiments.

Quantitative Data on Rhodamine Cytotoxicity

The following table summarizes reported cytotoxic concentrations of common rhodamine derivatives in different cell lines. It is important to note that these values should be used as a reference, and the optimal concentration for your specific experimental setup must be determined empirically.

Rhodamine DerivativeCell LineAssayReported Cytotoxic Concentration/Effect
Rhodamine B--Not cytotoxic up to 30µM in some assays.[1]
Rhodamine B derivative (RhodOA)A375 melanomaCell ViabilityDose-dependent decrease in viability at 20-100 nM.[7]
Rhodamine 123Carcinoma cell linesCell Viability>50% cell death at 10 µg/ml after 7 days of continuous exposure.
Rhodamine 6GMDA-MB-231Cell ViabilityInhibition of cell proliferation observed.
Rhodamine B-oleanolic acid derivativeA375, A549, MDA-MB-231CytotoxicityEffective at nanomolar concentrations.[5]

Experimental Protocols

Determining Optimal Rhodamine Concentration using MTT Assay

This protocol outlines a method to determine a suitable concentration range of a rhodamine derivative by assessing its effect on cell metabolic activity.

Materials:

  • Cells of interest

  • Complete culture medium

  • Rhodamine derivative stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the rhodamine derivative in a complete culture medium. Remove the old medium from the wells and add the different concentrations of the rhodamine solution. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • Rhodamine derivative stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group.

Detecting Apoptosis using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Rhodamine derivative stock solution

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat them with the desired concentrations of the rhodamine derivative for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assays Viability Assessment cluster_analysis Data Analysis start Seed cells in a 96-well plate treatment Prepare serial dilutions of Rhodamine derivative start->treatment add_rhodamine Add Rhodamine dilutions to cells treatment->add_rhodamine incubate Incubate for a defined period (e.g., 24h, 48h) add_rhodamine->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh annexin Annexin V/PI Assay incubate->annexin analyze Determine IC50 and optimal concentration mtt->analyze ldh->analyze annexin->analyze

Caption: Experimental workflow for optimizing rhodamine concentration.

Signaling_Pathway rhodamine High Concentration of Rhodamine Derivative mitochondria Mitochondrial Accumulation rhodamine->mitochondria mmp Decreased Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp ros Increased Reactive Oxygen Species (ROS) mitochondria->ros bax_bak Activation of Bax/Bak mmp->bax_bak ros->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified mitochondrial-mediated apoptosis pathway.

Troubleshooting_Tree cluster_signal Signal Issues cluster_viability Viability Issues cluster_solutions_signal Solutions cluster_solutions_viability Solutions start Problem with Rhodamine Staining weak_signal Weak or No Signal start->weak_signal Signal related? high_background High Background start->high_background Signal related? high_cell_death High Cell Death start->high_cell_death Viability related? solution_weak Increase [Rhodamine] Check filters weak_signal->solution_weak solution_background Decrease [Rhodamine] Improve washing high_background->solution_background solution_death Lower [Rhodamine] Check solvent toxicity high_cell_death->solution_death

Caption: Troubleshooting decision tree for rhodamine experiments.

References

Technical Support Center: Troubleshooting 7rh (rhIL-7) Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of recombinant human Interleukin-7 (rhIL-7) in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized rhIL-7?

A1: The generally recommended solvent for reconstituting lyophilized rhIL-7 is sterile, distilled water.[1][2] It is advised to reconstitute the protein to a concentration of not less than 100 µg/mL to minimize adsorption to the vial surface.[1]

Q2: My rhIL-7 is not dissolving completely in water. What could be the reason?

A2: Incomplete dissolution can be due to several factors, including the formation of aggregates during storage or reconstitution, or suboptimal buffer conditions. The lyophilized powder may also have adhered to the vial walls or cap during transport; it is recommended to briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[2] Forcing the protein into solution by vigorous vortexing can also lead to aggregation.

Q3: What is the recommended storage condition for reconstituted rhIL-7?

A3: Upon reconstitution, rhIL-7 should be stored at 4°C for short-term use (2-7 days).[1] For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)), aliquot the solution into working volumes, and store at -20°C or -80°C.[1][2] It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein aggregation and loss of activity.[1][2]

Q4: Can I use a buffer other than sterile water for reconstitution?

A4: While sterile water is the primary recommendation for initial reconstitution, subsequent dilutions should be made in a buffered solution appropriate for your experimental setup, such as Phosphate Buffered Saline (PBS). Some suppliers provide rhIL-7 lyophilized from a buffer solution (e.g., sodium phosphate and NaCl at a specific pH), and in these cases, the initial reconstitution should still be in sterile water before further dilution into a compatible buffer system.[1]

Troubleshooting Guide: Insolubility and Aggregation

Issue 1: Lyophilized rhIL-7 powder does not dissolve completely.

This can manifest as visible particulates or a cloudy solution after adding the solvent.

Potential Cause Troubleshooting Step Expected Outcome
Improper Reconstitution Technique Gently pipette the sterile water down the side of the vial. Swirl the vial gently or pipette the solution up and down slowly to mix. Avoid vigorous shaking or vortexing.[3]The powder should dissolve into a clear solution.
Protein Aggregation If gentle mixing is insufficient, let the vial sit at room temperature for 15-30 minutes with occasional gentle agitation. For persistent particulates, you can try incubating at 4°C overnight on a rocker platform.Increased incubation time may allow for complete dissolution of aggregates.
Suboptimal pH The isoelectric point (pI) of a protein is the pH at which it has no net charge and is often least soluble. Adjusting the pH of the buffer away from the pI can increase solubility.The protein should become more soluble as the pH is moved away from its isoelectric point.
Low Concentration Reconstituting at a very low concentration can lead to loss of protein due to adsorption to the vial surface.Reconstituting to at least 100 µg/mL should minimize this effect.[1]
Issue 2: Reconstituted rhIL-7 solution becomes cloudy or forms precipitates over time.

This indicates that the protein is aggregating after being in solution.

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability. It is recommended to maintain a buffer pH that is at least one unit away from the protein's isoelectric point (pI). The effect of ionic strength can be protein-dependent; both very low and very high salt concentrations can sometimes promote aggregation. | Optimization of the buffer should result in a stable, clear solution. | | Absence of Stabilizers | For long-term storage or when working with dilute solutions, the addition of a carrier protein like 0.1% BSA or HSA is recommended to prevent aggregation and surface adsorption.[1] Other stabilizing excipients such as glycerol (at 10-50%) or sugars (e.g., sucrose, trehalose) can also be beneficial. | The presence of stabilizers should prevent the formation of aggregates over time. | | Repeated Freeze-Thaw Cycles | The process of freezing and thawing can cause stress on the protein structure, leading to aggregation. | Aliquoting the reconstituted protein into single-use vials will prevent the need for multiple freeze-thaw cycles and maintain protein stability.[1][2] | | High Protein Concentration | Very high protein concentrations can sometimes lead to aggregation. | If a high concentration is not essential for your experiment, diluting the protein solution may help to maintain its solubility. |

Quantitative Data Summary

Parameter Condition Expected Effect on rhIL-7 Solubility Rationale
pH At or near the isoelectric point (pI)DecreaseThe net charge of the protein is minimal, reducing electrostatic repulsion between molecules and favoring aggregation.
Away from the isoelectric point (pI)IncreaseIncreased net charge leads to greater electrostatic repulsion between protein molecules, promoting solubility.
Ionic Strength (Salt Concentration) LowMay be low or high depending on the proteinAt very low ionic strength, electrostatic interactions can be strong, potentially leading to aggregation for some proteins.
Moderate (e.g., 150 mM NaCl)Generally IncreasedSalt ions can shield charges on the protein surface, reducing intermolecular electrostatic interactions that can lead to aggregation.
HighMay DecreaseAt very high salt concentrations, "salting out" can occur, where the high concentration of salt ions competes for water molecules, reducing the amount of water available to hydrate the protein and leading to precipitation.
Temperature 4°CGenerally stable for short-term storageLower temperatures slow down molecular motion and potential degradation processes.
Room TemperatureDecreased stability over timeIncreased thermal energy can promote protein unfolding and aggregation.
>37°CSignificant DecreaseHigher temperatures can lead to denaturation and rapid aggregation.
Additives Carrier Proteins (e.g., 0.1% BSA/HSA)IncreaseAct as stabilizers, preventing the target protein from aggregating and adsorbing to surfaces.[1]
Cryoprotectants (e.g., Glycerol)Increase (especially during freeze-thaw)Help to maintain protein hydration and prevent the formation of ice crystals that can damage the protein structure during freezing.

Experimental Protocols

Protocol 1: Standard Reconstitution of Lyophilized rhIL-7
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized rhIL-7 to ensure that all the powder is collected at the bottom.[2]

  • Solvent Addition: Using a sterile pipette, slowly add the recommended volume of sterile, distilled water down the side of the vial to achieve a concentration of at least 100 µg/mL.[1][2]

  • Dissolution: Gently swirl the vial or slowly pipette the solution up and down to mix. Avoid vigorous shaking or vortexing.

  • Incubation: Allow the vial to stand at room temperature for 15-30 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution for any remaining particulates. A successfully reconstituted solution should be clear and colorless.

  • Storage: For immediate use, store at 4°C. For long-term storage, add a carrier protein (e.g., 0.1% BSA), aliquot into single-use vials, and store at -80°C.[1]

Protocol 2: Troubleshooting Insolubility of rhIL-7
  • Initial Assessment: If the rhIL-7 solution is not clear after following the standard reconstitution protocol, do not discard it. First, try a longer incubation period (e.g., 1-2 hours at room temperature or overnight at 4°C on a gentle rocker).

  • pH Adjustment:

    • Determine the isoelectric point (pI) of the specific rhIL-7 construct if available from the supplier.

    • Prepare a series of small-volume buffers with pH values ranging from 1-2 units above and below the pI (e.g., if the pI is 8.5, test buffers at pH 6.5, 7.5, 9.5, and 10.5).

    • Attempt to dissolve a small amount of the lyophilized powder in each buffer to identify a pH that promotes solubility.

  • Ionic Strength Optimization:

    • Using the optimal pH determined in the previous step, prepare a series of buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

    • Test the solubility of rhIL-7 in each of these buffers to find the optimal ionic strength.

  • Testing Solubilizing Excipients:

    • If pH and ionic strength optimization are insufficient, consider the addition of stabilizing excipients.

    • Prepare small test solutions containing potential stabilizers such as glycerol (10-50%), sucrose (5-10%), or L-arginine (0.1-0.5 M).

    • Assess the solubility and stability of rhIL-7 in the presence of these excipients.

  • Final Protocol: Once optimal conditions are identified, use this optimized buffer for future reconstitutions and dilutions.

Visualizations

experimental_workflow cluster_start Reconstitution cluster_check Solubility Check cluster_success Successful Solubilization cluster_troubleshoot Troubleshooting start Lyophilized rhIL-7 reconstitute Add Sterile Water (>=100 ug/mL) Gentle Mixing start->reconstitute check Clear Solution? reconstitute->check success Ready for Use / Aliquot for Storage check->success Yes troubleshoot Insolubility Detected check->troubleshoot No optimize_ph Optimize pH (away from pI) troubleshoot->optimize_ph optimize_salt Optimize Ionic Strength optimize_ph->optimize_salt add_excipients Add Stabilizing Excipients (e.g., Glycerol, Arginine) optimize_salt->add_excipients add_excipients->success

Caption: Troubleshooting workflow for rhIL-7 insolubility.

IL7_signaling IL7 IL-7 IL7R IL-7 Receptor (IL-7Rα + γc) IL7->IL7R Binds JAK1 JAK1 IL7R->JAK1 Activates JAK3 JAK3 IL7R->JAK3 Activates PI3K PI3K IL7R->PI3K Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Transcription Gene Transcription (e.g., Bcl-2, Mcl-1) Nucleus->Transcription Transcription->Survival

Caption: Simplified IL-7 signaling pathway.

References

Technical Support Center: Preventing Fluorophore Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A-Note-on-Nomenclature: The term "7rh" is not a standard scientific identifier. This guide will address the degradation of rhodamine-based fluorophores (e.g., Rhodamine B, Texas Red, TMRM), which are commonly used in long-term imaging and are susceptible to degradation. The principles and troubleshooting steps outlined here are broadly applicable to many fluorescent probes used by researchers.

Frequently Asked Questions (FAQs)

Q1: What is fluorophore degradation and why is it a problem in my long-term experiments?

Fluorophore degradation, primarily caused by photobleaching , is the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light.[1][2][3] In long-term experiments, this leads to a progressive loss of signal intensity, which can compromise the quantitative accuracy of your data and limit the duration of time-lapse studies.[1][4] Furthermore, the chemical reactions involved can generate reactive oxygen species (ROS), which can cause cellular stress and phototoxicity, potentially introducing artifacts or leading to cell death.[1][5]

Q2: What are the main causes of rhodamine degradation?

The primary causes of degradation are:

  • Photobleaching: Exposure to high-intensity excitation light causes fluorophores to enter a highly reactive triplet state, where they can interact with molecular oxygen. This generates free radicals that permanently damage the fluorophore's chemical structure, rendering it non-fluorescent.[2][6][7]

  • Chemical Environment: The stability of rhodamine dyes can be affected by factors such as pH, the presence of oxidizing agents (like H₂O₂), and interaction with certain ions.[8][9][10] For instance, some serum-free media formulations have been shown to permit rapid, light-induced degradation of certain fluorophores.[11][12]

  • Phototoxicity: The byproducts of photobleaching, such as ROS, can damage cellular components, leading to physiological stress, altered behavior, or cell death, which confounds experimental results.[5][13]

Q3: What is an antifade agent and how does it work?

Antifade agents are chemical compounds added to mounting media or live-cell imaging media to protect fluorophores from photobleaching.[6][14] Most work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation, thereby reducing oxidative damage to the dye.[15][16] Common antifade reagents include n-Propyl gallate (NPG), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and Trolox (a water-soluble vitamin E derivative).[15][16]

Troubleshooting Guides

This section addresses common issues encountered during long-term fluorescence imaging experiments.

Issue 1: My fluorescence signal is rapidly fading over time.

This is a classic sign of photobleaching. Follow this diagnostic workflow to identify and solve the problem.

G start Signal Fading Rapidly q1 Are you using an antifade reagent in your imaging medium? start->q1 sol1 Incorporate an antifade reagent. For fixed cells: ProLong, VECTASHIELD. For live cells: ProLong Live, Trolox, OxyFluor. q1->sol1 No q2 Can you reduce light exposure? q1->q2 Yes sol1->q2 sol2 Decrease laser power/exposure time. Increase time interval between acquisitions. Use neutral density filters. q2->sol2 Yes q3 Is your fluorophore known for low photostability? q2->q3 No sol2->q3 sol3 Switch to a more photostable dye (e.g., Alexa Fluor series or newer generation rhodamine derivatives). q3->sol3 Yes end Problem Mitigated q3->end No sol3->end

Caption: Troubleshooting workflow for rapid signal fading.

Issue 2: My live cells are showing signs of stress (e.g., blebbing, apoptosis) during the experiment.

This indicates phototoxicity, which often occurs alongside photobleaching.

  • Potential Cause: Excessive light exposure is generating cytotoxic reactive oxygen species (ROS).[5]

  • Solution 1 (Reduce Light): The most effective solution is to minimize the total photon dose delivered to your sample.[17] Reduce laser power, shorten exposure times, and increase the interval between image acquisitions.[3]

  • Solution 2 (Optimize Wavelength): If possible, use longer wavelength fluorophores (e.g., red or far-red) as they have lower energy and are generally less damaging to cells.[5]

  • Solution 3 (Maintain Environment): Ensure the on-stage incubator is properly maintaining temperature (37°C), CO₂ (5%), and humidity.[5][13][18] Environmental fluctuations can stress cells and make them more susceptible to phototoxicity.[13]

  • Solution 4 (Use Antioxidants): Some antifade reagents like Trolox also have cytoprotective effects by scavenging ROS.[3][16]

Issue 3: I see no signal, or the signal is extremely weak from the start.

This may not be a degradation issue, but rather a problem with labeling, imaging setup, or the probe itself.

  • Potential Cause: Incorrect filter sets on the microscope.

  • Solution: Verify that the excitation and emission filters are appropriate for your specific rhodamine derivative.

  • Potential Cause: The probe has degraded in storage.

  • Solution: Aliquot fluorescent probes upon receipt and store them protected from light at the recommended temperature (usually -20°C). Avoid repeated freeze-thaw cycles.

  • Potential Cause: Inefficient labeling or low target expression.

  • Solution: Run necessary controls, such as a positive control cell line, and titrate your probe/antibody to find the optimal concentration.[19]

Quantitative Data Summary

The stability of a fluorophore is highly dependent on its environment and the imaging conditions. The following table summarizes key parameters for common antifade agents.

Antifade AgentPrimary MechanismRecommended ApplicationKey Considerations
PPD (p-Phenylenediamine)Free Radical ScavengerFixed CellsHighly effective but can reduce initial signal intensity and is incompatible with cyanine dyes.[7][15]
NPG (n-Propyl gallate)Free Radical ScavengerFixed & Live CellsLess toxic than PPD but may have anti-apoptotic properties that could affect biological processes.[15]
DABCO (1,4-Diazabicyclo-octane)Singlet Oxygen QuencherFixed & Live CellsLess effective than PPD but also less toxic.[15]
Trolox (Vitamin E derivative)Redox System (ROS Scavenging)Live CellsCell-permeable and has cytoprotective effects; effective against multiple types of ROS.[3][16]
Oxygen Scavenging Systems (e.g., OxyFluor, GOC buffer)Enzymatic removal of oxygenLive & Fixed CellsHighly effective but can be incompatible with certain biological processes that are oxygen-dependent.[3][20]

Experimental Protocols & Methodologies

Protocol 1: Quantifying Photostability (Photobleaching Half-Life)

This protocol provides a standardized method for measuring the rate of photobleaching for your fluorophore under specific experimental conditions.[21]

Objective: To determine the time it takes for the fluorescence intensity of a probe to decrease to 50% of its initial value (t₁/₂).

Methodology:

  • Sample Preparation: Prepare your labeled cells (live or fixed) on an appropriate imaging dish or slide.

  • Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the objective and filter set appropriate for your fluorophore.

  • Image Acquisition:

    • Locate a field of view with several healthy, well-labeled cells.

    • Define your standard imaging parameters (e.g., laser power: 20%, exposure time: 100 ms). These should be the same parameters you intend to use for your long-term experiment.

    • Set up a time-lapse acquisition to capture an image continuously or at set intervals (e.g., every 15 seconds) for an extended period (e.g., 10-30 minutes).

  • Data Analysis (using software like ImageJ/Fiji):

    • Open the image sequence.

    • Define Regions of Interest (ROIs) within several cells. Define a background ROI in an area with no cells.

    • For each time point, measure the mean fluorescence intensity within each cellular ROI and the background ROI.

    • Correct for background: Corrected Intensity = Mean Cellular Intensity - Mean Background Intensity.

    • Normalize the intensity values to the first time point: Normalized Intensity = Corrected Intensity (t) / Corrected Intensity (t=0).

    • Plot Normalized Intensity vs. Time.

    • Determine the time at which the normalized intensity drops to 0.5. This is the photobleaching half-life.

  • Comparison: Repeat the experiment with different conditions (e.g., with and without an antifade agent, at different laser powers) to quantify the improvement in stability.

G cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep Prepare Labeled Sample (e.g., Rhodamine-stained cells) setup Set Consistent Microscope Parameters prep->setup timelapse Acquire Time-Lapse Image Series setup->timelapse measure Measure Intensity in ROIs Over Time timelapse->measure normalize Background-Correct & Normalize Intensity measure->normalize plot Plot Normalized Intensity vs. Time normalize->plot half_life Determine Half-Life (t½) (Time to 50% Intensity) plot->half_life

Caption: Experimental workflow for quantifying photostability.

Signaling & Degradation Pathways

Photobleaching Degradation Pathway

Photobleaching is not a single reaction but a complex process. The diagram below illustrates the simplified Jablonski diagram, including the transition to the reactive triplet state which is the primary origin of photobleaching.

G cluster_process Fluorophore State Transitions cluster_degradation Degradation Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Light Absorption (Excitation) S1->S0 2. Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing (Low Probability) Degraded Degraded Fluorophore (Non-fluorescent) T1->Degraded 4. Reaction with O₂ (Generates ROS -> Bleaching)

Caption: Simplified pathway of fluorophore photobleaching.

References

Technical Support Center: Minimizing 7-Ketocholesterol (7KCh) Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of 7-Ketocholesterol (7KCh) in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-Ketocholesterol (7KCh) and why is it cytotoxic?

A1: 7-Ketocholesterol (7KCh) is an oxidized derivative of cholesterol that is known to be cytotoxic to a variety of cell types, including primary cells.[1][2] Its toxicity stems from its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), trigger inflammatory responses, and ultimately lead to cell death via apoptosis and a specialized form of cell death known as oxiapoptophagy.[2][3][4]

Q2: What are the typical concentrations of 7KCh that induce cytotoxicity in primary cells?

A2: The cytotoxic concentration of 7KCh is cell-type dependent and varies based on the duration of exposure. Generally, cytotoxicity in endothelial cells has been observed at concentrations higher than 10 μg/ml.[5] For some cell types, cytotoxic effects can be seen at concentrations as low as 5 μM.[3] It is crucial to perform a dose-response experiment for your specific primary cell type to determine the optimal concentration for your study.

Q3: What are the key signaling pathways involved in 7KCh-induced cytotoxicity?

A3: 7KCh activates multiple signaling pathways that contribute to its cytotoxic effects. These include the ATM/ATR and Chk1/Chk2 pathways involved in DNA damage response, the PI3K/Akt survival pathway, and the p38 MAPK and ERK pathways associated with stress and inflammatory responses.[5][6][7] NFκB, a key regulator of inflammation, is also activated by 7KCh.[6][7]

Q4: How can I minimize 7KCh cytotoxicity in my primary cell cultures?

A4: Several strategies can be employed to mitigate 7KCh-induced cytotoxicity:

  • Co-treatment with antioxidants: Antioxidants like α-tocopherol and N-Acetyl-L-cysteine can help neutralize the ROS produced in response to 7KCh.[8]

  • Use of natural compounds: Polyphenols such as resveratrol, quercetin, and apigenin, as well as omega-3 and omega-9 unsaturated fatty acids, have shown protective effects against 7KCh toxicity.[9][10][11]

  • Inhibition of specific signaling pathways: Using pharmacological inhibitors for pathways like PI3K (e.g., LY294002) or P2X7 (e.g., A-839977) can reduce 7KCh-induced cell death.[5][12]

  • Optimizing experimental conditions: Carefully titrating the concentration of 7KCh and the duration of exposure can help find a window where experimental objectives can be achieved with minimal cytotoxicity.

Q5: What are some common readouts to assess 7KCh cytotoxicity?

A5: Commonly used assays to measure 7KCh cytotoxicity include:

  • Metabolic viability assays: MTT and MTS assays measure the metabolic activity of cells, which correlates with cell viability.[12]

  • Cell membrane integrity assays: Lactate dehydrogenase (LDH) release assays detect damage to the cell membrane.

  • Apoptosis assays: Measuring caspase-3/7 activity or using Annexin V/Propidium Iodide staining can quantify the extent of apoptosis.[13]

  • ROS detection: Probes like DCFH-DA can be used to measure intracellular ROS levels.[5]

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of 7KCh.

Possible Cause Troubleshooting Step
Primary cells are particularly sensitive. Perform a more granular dose-response curve starting from very low concentrations (e.g., 1-5 µM) to identify a sub-toxic range.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., ethanol, DMSO) used to dissolve 7KCh is not exceeding a non-toxic level for your primary cells. Run a solvent-only control.
Contamination of 7KCh stock. Purchase 7KCh from a reputable supplier. If possible, verify its purity.
Pre-existing cellular stress. Ensure primary cells are healthy and not stressed from isolation or culture conditions before adding 7KCh.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in primary cell isolates. Use cells from the same donor or passage number for a set of experiments. Acknowledge and account for donor-to-donor variability in your analysis.
Inconsistent 7KCh preparation. Prepare a fresh stock solution of 7KCh for each experiment or aliquot and store it properly to avoid degradation.
Fluctuations in incubation time or conditions. Standardize all incubation times and maintain consistent culture conditions (temperature, CO2, humidity).

Issue 3: Protective agent does not reduce cytotoxicity.

Possible Cause Troubleshooting Step
Incorrect concentration of the protective agent. Perform a dose-response experiment for the protective agent in the presence of 7KCh to find its optimal protective concentration.
Timing of administration is not optimal. Test different pre-treatment, co-treatment, and post-treatment regimens for the protective agent.
The protective agent is not effective for the dominant cytotoxic pathway in your cells. Consider using a combination of protective agents that target different pathways (e.g., an antioxidant and a signaling inhibitor).

Quantitative Data Summary

Table 1: Dose-Dependent Cytotoxicity of 7-Ketocholesterol (7KCh) in Various Cell Types

Cell TypeConcentrationExposure TimeViability Assay% Cell Viability (approx.)Reference
Eahy926 (Endothelial)10 µg/mlNot SpecifiedNot SpecifiedCytotoxicity observed[5]
Eahy926 (Endothelial)>20 µg/mlNot SpecifiedNot SpecifiedApoptosis induced[5]
mRPE (monkey Retinal Pigment Epithelium)15 µM24 hMTS50%[14]
mRPE (monkey Retinal Pigment Epithelium)20 µM24 hMTS20%[14]
ARPE-1920 µM24 hCellular Dehydrogenase Activity40-50%[7]
MC3T3-E120 µMNot SpecifiedNot Specified26.3% apoptosis[3]
MC3T3-E140 µMNot SpecifiedNot Specified35.6% apoptosis[3]
HL-1 (Cardiac)10-20 µM24 hCell CountDose-dependent reduction[15]

Table 2: Protective Effects of Various Compounds against 7KCh-Induced Cytotoxicity

Cell Type7KCh ConcentrationProtective AgentAgent Concentration% Increase in Viability (approx.)Reference
mRPE15-20 µMSterculic Acid (SA)10 µMSignificant protection[12][16]
mRPE15-20 µMA-839977 (P2X7 inhibitor)5 µMSignificant protection[12][17]
N2a (Neuronal)50 µMResveratrol3.125 - 6.25 µMSignificant attenuation of toxicity[9][11][18]
N2a (Neuronal)50 µMQuercetin3.125 - 6.25 µMSignificant attenuation of toxicity[9][11][18]
N2a (Neuronal)50 µMApigenin3.125 - 6.25 µMSignificant attenuation of toxicity[9][11][18]
N2a (Neuronal)50 µMOleic Acid12.5 - 25 µMSignificant attenuation of toxicity[9][11]
N2a (Neuronal)50 µMDHA12.5 - 25 µMSignificant attenuation of toxicity[9][11]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from studies assessing 7KCh cytotoxicity.[12]

  • Materials:

    • Primary cells

    • 7KCh and any protective agents

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

    • 96-well plate

    • Plate reader

  • Procedure:

    • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of 7KCh, with or without protective agents. Include appropriate controls (untreated cells, solvent control).

    • Incubate for the desired period (e.g., 24, 48 hours).

    • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of DCFH-DA as described in the literature.[5]

  • Materials:

    • Primary cells

    • 7KCh

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

    • Cell culture medium

    • PBS (Phosphate-Buffered Saline)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Culture primary cells in a suitable format (e.g., 24-well plate or chamber slides).

    • Treat cells with 7KCh for the desired time.

    • Wash the cells twice with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation/emission wavelengths of approximately 485/535 nm.

    • Quantify the fluorescence intensity relative to the untreated control.

Signaling Pathways and Workflows

G 7KCh-Induced Cytotoxicity Signaling Pathways cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways 7KCh 7KCh ROS_Production ROS Production 7KCh->ROS_Production PI3K_Akt PI3K/Akt 7KCh->PI3K_Akt DNA_Damage DNA Damage ROS_Production->DNA_Damage p38_MAPK p38 MAPK ROS_Production->p38_MAPK ERK ERK ROS_Production->ERK ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Inflammation Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p53 p53 Chk1_Chk2->p53 p53->Apoptosis NFkB NF-κB PI3K_Akt->NFkB regulates p38_MAPK->Inflammation ERK->Inflammation NFkB->Inflammation

Caption: Key signaling pathways activated by 7-Ketocholesterol leading to cytotoxicity.

G Experimental Workflow for Assessing 7KCh Cytotoxicity and Protection cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Seed_Cells Seed Primary Cells Treatment Treat with 7KCh +/- Protective Agent Seed_Cells->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT/MTS) Incubation->Viability_Assay ROS_Assay ROS Detection (DCFH-DA) Incubation->ROS_Assay Apoptosis_Assay Apoptosis Assay (Caspase/Annexin V) Incubation->Apoptosis_Assay Data_Quantification Data Quantification Viability_Assay->Data_Quantification ROS_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: A typical experimental workflow for studying 7KCh cytotoxicity.

References

Technical Support Center: Addressing Resistance to 7rh in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "7rh" and its target, "Receptor Tyrosine Kinase X (RTK-X)," are hypothetical constructs for the purpose of this guide. The mechanisms and protocols described are based on established methodologies for investigating resistance to known targeted cancer therapies, such as Tyrosine Kinase Inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small-molecule inhibitor of the hypothetical Receptor Tyrosine Kinase X (RTK-X). In sensitive cancer cells, RTK-X is a key driver of proliferation and survival. This compound binds to the ATP-binding pocket of RTK-X, inhibiting its kinase activity and blocking downstream signaling pathways, which ultimately leads to decreased cell growth and apoptosis.

Q2: My cancer cell line, which was previously sensitive to this compound, is now showing reduced response. What are the likely causes?

A2: This phenomenon is known as acquired resistance. The most common reasons for a decreased response to a targeted therapy like this compound include:

  • On-Target Secondary Mutations: The most frequent cause is the development of new mutations in the RTK-X gene itself.[1][2][3][4] A common type is a "gatekeeper" mutation, which can prevent this compound from binding effectively to its target, while still allowing the kinase to function.[1][2]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the block on RTK-X.[1][2][3] For example, the upregulation or amplification of another receptor tyrosine kinase (e.g., MET) can take over the signaling functions that were previously dependent on RTK-X.[3][4]

  • Drug Efflux: Cells may increase the expression of transporter proteins (like P-glycoprotein) that actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Phenotypic Changes: In some cases, cells can undergo significant changes, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[4]

Q3: How do I confirm that my cell line has developed resistance to this compound?

A3: The gold standard for confirming resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[5][6] A significant increase or rightward shift in the IC50 value (typically >3-10 fold) is a clear indicator of acquired resistance.[5][6] This can be further substantiated by observing a lack of inhibition of downstream signaling proteins (e.g., p-AKT, p-ERK) via Western blot after this compound treatment in the resistant cells compared to the sensitive cells.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem / Observation Possible Cause Suggested Solution
Unexpectedly high IC50 value in the parental cell line. 1. Incorrect drug concentration: The this compound stock solution may have degraded or been prepared incorrectly. 2. Cell line integrity: The cell line may have been misidentified or contaminated. 3. Inherent resistance: The cell line may have intrinsic mechanisms of resistance.[5]1. Verify drug activity: Test your this compound stock on a known, highly sensitive control cell line. Prepare a fresh dilution from a new powder stock if necessary. 2. Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. Test for mycoplasma contamination. 3. Review literature: Check published data for the expected this compound sensitivity of your cell line.
Failure to generate a resistant cell line despite long-term culture with this compound. 1. Sub-optimal drug concentration: The initial concentration of this compound may be too high, causing excessive cell death, or too low, providing insufficient selective pressure.[7] 2. Drug instability: this compound may be unstable in the culture medium over the 2-3 days between media changes.[7] 3. Cell line characteristics: Some cell lines are less prone to developing resistance.[7]1. Optimize concentration: Start the resistance induction protocol with a this compound concentration at or just below the IC50 value of the parental line.[7] Use a gradual dose escalation strategy (e.g., 1.5-2 fold increases) once cells resume normal growth.[7] 2. Replenish drug frequently: Change the medium containing fresh this compound more frequently (e.g., every 24-48 hours). 3. Try a different cell line: If possible, attempt to generate a resistant line from a different parental cell line known to be sensitive to this compound.[7]
High variability in cell viability assay results. 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation. 3. Assay timing: Reading the assay too early or too late.1. Ensure single-cell suspension: Thoroughly resuspend cells before plating. 2. Minimize edge effects: Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media. 3. Optimize incubation time: Perform a time-course experiment to determine the optimal endpoint for your assay where the signal is robust and linear.[8]
No change in downstream signaling (p-AKT, p-ERK) after this compound treatment in resistant cells. This is the expected outcome and helps confirm the resistance mechanism. The cells have found a way to keep these survival pathways active despite the presence of this compound.Proceed with experiments to identify the specific resistance mechanism (e.g., sequence the RTK-X gene for mutations, perform a phospho-RTK array to look for bypass pathway activation).

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

This table illustrates the typical shift in IC50 values observed after the development of acquired resistance. The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).

Cell LineParental IC50 (nM)Resistant SublineResistant IC50 (nM)Resistance Index (RI)
NCI-H197515NCI-H1975-7R1,500100-fold
HCC8278HCC827-7R950118-fold
PC-912PC-9-7R1,10092-fold
Table 2: Example Western Blot Quantification

This table shows hypothetical data from a western blot experiment, demonstrating the differential response of downstream signaling pathways to this compound treatment in parental versus resistant cells.

Cell LineTreatmentp-RTK-X (Normalized Intensity)p-AKT (Normalized Intensity)
PC-9 Parental Vehicle (DMSO)1.001.00
This compound (100 nM)0.150.21
PC-9-7R Vehicle (DMSO)0.951.10
This compound (100 nM)0.911.05

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC50 of this compound.[9][10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (parental and suspected resistant)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[12]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Plot the percentage of cell viability versus the log of the drug concentration. Use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins in the RTK-X signaling pathway.[13][14]

Materials:

  • 6-well plates

  • Parental and resistant cell lines

  • This compound compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RTK-X, anti-RTK-X, anti-p-AKT, anti-AKT, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 6 hours).

  • Protein Extraction: Wash cells twice with ice-cold PBS.[15] Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well.[13] Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[15]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13][15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[15] After electrophoresis, transfer the proteins to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[13][16]

  • Secondary Antibody and Detection: Wash the membrane three times with TBST.[13] Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13] Wash again three times with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTKX_S RTK-X (Sensitive) PI3K PI3K RTKX_S->PI3K Activation RAS RAS RTKX_S->RAS RTKX_R RTK-X (T790M Mutant) RTKX_R->PI3K Constitutive Activation RTKX_R->RAS MET MET MET->PI3K Bypass Activation MET->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Survival 7rh_S This compound 7rh_S->RTKX_S Inhibition 7rh_R This compound 7rh_R->RTKX_R Binding Blocked

Caption: Signaling pathways in this compound sensitive vs. resistant cells.

Experimental_Workflow start Observation: Loss of this compound efficacy in cell line ic50 Step 1: Confirm Resistance Perform IC50 assay on parental and suspected resistant cells start->ic50 compare Compare IC50 values ic50->compare no_res No significant change (Check drug/cell integrity) compare->no_res < 3-fold shift res Significant IC50 Shift (Resistance Confirmed) compare->res > 3-fold shift mechanism Step 2: Investigate Mechanism res->mechanism western Western Blot: Analyze RTK-X, AKT, ERK phosphorylation mechanism->western sequence Sanger Sequencing: Sequence RTK-X gene for mutations mechanism->sequence array Phospho-RTK Array: Screen for bypass pathway activation mechanism->array mutation_found Mutation Identified (e.g., T790M) sequence->mutation_found bypass_found Bypass Pathway Identified (e.g., MET amplification) array->bypass_found

Caption: Workflow for confirming and characterizing this compound resistance.

Troubleshooting_Tree start Problem: Unexpectedly high IC50 value q1 Is this the parental or a new cell line? start->q1 parental Parental Cell Line q1->parental Parental new New Cell Line q1->new New q2 Have you validated your this compound stock recently? parental->q2 q3 Have you authenticated the cell line (STR)? new->q3 q2->q3 Yes sol1 Solution: Test this compound on a known sensitive control line. Prepare fresh stock. q2->sol1 No sol2 Solution: Perform STR profiling. Check for contamination. q3->sol2 No sol3 Conclusion: Cell line has intrinsic resistance. Review literature. q3->sol3 Yes

Caption: Troubleshooting unexpected high IC50 values.

References

Technical Support Center: Improving the Oral Bioavailability of 7rh

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in enhancing the oral bioavailability of 7-hydroxy-4-methyl-3-propyl-2H-1,2-benzothiazine-2-carboxamide 1,1-dioxide (7rh).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question Possible Causes Suggested Solutions
Why is the in vivo oral bioavailability of my this compound formulation unexpectedly low despite good in vitro dissolution? 1. Rapid precipitation of this compound in the gastrointestinal (GI) tract. Supersaturated solutions created by enabling formulations can be unstable. 2. High first-pass metabolism. this compound may be rapidly metabolized by the liver or intestinal wall. 3. Efflux by transporters. P-glycoprotein (P-gp) or other efflux transporters in the intestinal epithelium may be pumping this compound back into the GI lumen.1. Incorporate precipitation inhibitors into your formulation (e.g., HPMC, PVP). Conduct in vitro precipitation studies to screen for effective inhibitors. 2. Perform a metabolic stability assay with liver microsomes or S9 fractions to determine the metabolic lability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the this compound structure. 3. Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to assess if this compound is a substrate. If so, formulation strategies using P-gp inhibitors may be explored.
My this compound amorphous solid dispersion (ASD) is showing physical instability and converting back to the crystalline form. What can I do? 1. Hygroscopicity. The polymer or this compound itself may be absorbing moisture, which can act as a plasticizer and promote crystallization. 2. Low glass transition temperature (Tg). A low Tg of the ASD can lead to molecular mobility and recrystallization at storage temperatures. 3. Drug-polymer immiscibility or high drug loading. If the drug and polymer are not miscible at the current loading, the drug can phase-separate and crystallize.1. Store the ASD under controlled, low-humidity conditions. Include a desiccant in the packaging. 2. Select a polymer with a higher Tg. Perform differential scanning calorimetry (DSC) to assess the Tg of your ASD. 3. Reduce the drug loading. Screen for polymers that have better miscibility with this compound. Utilize computational tools or experimental methods to predict or determine drug-polymer miscibility.
I am observing high variability in my in vivo pharmacokinetic data for different batches of my this compound lipid-based formulation. What is the cause? 1. Formulation heterogeneity. The formulation may not be homogenous, leading to inconsistent dosing. 2. Physical instability of the formulation. The formulation may be phase-separating or the drug may be precipitating over time. 3. Sensitivity to GI tract conditions. The performance of the lipid-based formulation may be highly dependent on the presence of bile salts and enzymes, which can vary.1. Ensure a robust and reproducible manufacturing process. Implement quality control checks, such as particle size analysis and content uniformity testing. 2. Conduct long-term stability studies under different storage conditions. Assess for signs of phase separation or drug precipitation. 3. Test the formulation in both fasted and fed states in your animal model to understand the impact of food on its performance.

Frequently Asked Questions (FAQs)

1. What is the first step I should take to improve the oral bioavailability of this compound?

The first step is to characterize the biopharmaceutical properties of this compound according to the Biopharmaceutics Classification System (BCS). This involves determining its aqueous solubility and intestinal permeability. This classification will guide your formulation strategy. For example, if this compound is a BCS Class II compound (low solubility, high permeability), the focus should be on solubility enhancement techniques.

2. Which formulation strategy is best for a poorly soluble compound like this compound?

There is no single "best" strategy, as the optimal approach depends on the specific physicochemical properties of this compound. Common and effective strategies for poorly soluble compounds include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale (e.g., through nanosuspensions) increases the surface area for dissolution.

A systematic screening of these formulation types is recommended.

3. How can I assess the intestinal permeability of this compound?

The most common in vitro method is the Caco-2 cell permeability assay . This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (lumen) side to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

4. What does a high efflux ratio in a Caco-2 assay for this compound indicate?

An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This means the compound is actively transported out of the intestinal cells back into the gut lumen, which can be a major barrier to its oral absorption.

Quantitative Data Summary

The following table summarizes hypothetical data from a preclinical formulation screening study for this compound.

Formulation Type This compound Loading (% w/w) Aqueous Solubility (µg/mL) Dissolution at 30 min (%) In Vivo AUC (ng·h/mL) in Rats Oral Bioavailability (%)
Unformulated this compound (Micronized)1000.551502
Amorphous Solid Dispersion (ASD) with HPMC-AS2550853,75050
Self-Emulsifying Drug Delivery System (SEDDS)10>200 (in situ)954,50060
Nanosuspension3015702,25030

Data are representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Dissolve this compound and a polymer (e.g., HPMC-AS) in a suitable volatile solvent (e.g., a mixture of dichloromethane and methanol) to create a homogenous solution. A typical drug-to-polymer ratio to screen is 1:3 (w/w).

  • Set up the spray dryer. Key parameters to control include inlet temperature, atomization gas flow rate, and solution feed rate.

  • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a dry powder of the ASD.

  • Collect the resulting powder from the cyclone.

  • Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

  • Store the ASD in a desiccator to prevent moisture-induced recrystallization.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Prepare the transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the this compound solution (e.g., at a concentration of 10 µM) to the apical (A) side of the Transwell inserts.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side. Replace the removed volume with fresh buffer.

  • To measure efflux (B to A transport), add the this compound solution to the basolateral side and sample from the apical side.

  • Quantify the concentration of this compound in all samples using a suitable analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration.

Visualizations

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation solubility Determine Aqueous Solubility asd Amorphous Solid Dispersions (ASDs) solubility->asd Low Solubility lipid Lipid-Based Formulations (e.g., SEDDS) solubility->lipid nano Nanoparticle Formulations solubility->nano permeability Assess Intestinal Permeability (e.g., Caco-2) pk_study Pharmacokinetic (PK) Study in Animal Model permeability->pk_study metabolism Evaluate Metabolic Stability (e.g., Microsomes) metabolism->pk_study dissolution Dissolution & Precipitation Testing asd->dissolution lipid->dissolution nano->dissolution stability Physical/Chemical Stability dissolution->stability stability->pk_study Select Lead Formulation(s)

Caption: Workflow for improving the oral bioavailability of this compound.

G start Low Oral Bioavailability Observed for this compound q1 Is In Vitro Dissolution Rate-Limiting? start->q1 sol_enhance Implement Solubility Enhancement Strategy (e.g., ASD, SEDDS) q1->sol_enhance Yes q2 Is Permeability or Efflux a Problem? q1->q2 No sol_enhance->q2 perm_enhance Incorporate Permeation Enhancers or Efflux Inhibitors q2->perm_enhance Yes q3 Is First-Pass Metabolism High? q2->q3 No perm_enhance->q3 met_block Consider Metabolic Inhibitors (Preclinical) or Structural Modification q3->met_block Yes success Optimized Oral Bioavailability q3->success No met_block->success

Caption: Troubleshooting flowchart for low oral bioavailability.

Technical Support Center: Managing Interference from Fluorescent Compounds in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by fluorescent compounds, such as those from the rhodamine family (potentially abbreviated as "7rh"), in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is fluorescent compound interference in biochemical assays?

A1: Fluorescent compound interference occurs when a test compound's intrinsic optical properties disrupt the readout of a fluorescence-based assay, leading to either false-positive or false-negative results. This interference is not related to the compound's actual biological activity on the intended target.[1][2]

Q2: My assay results are showing unexpected activity. How can I tell if it's real or due to interference from my test compound?

A2: The first step is to perform a set of control experiments. A crucial control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of your test compound and all other assay components, but without the biological target (e.g., the enzyme or receptor). If you still observe a signal change that correlates with the compound's concentration, it strongly indicates interference.[2]

Q3: What are the common mechanisms of interference from fluorescent compounds?

A3: There are three primary mechanisms of interference:

  • Autofluorescence: The test compound itself is fluorescent and emits light at the same wavelengths used for detection in your assay. This adds to the total signal and can mask a true inhibitory effect or create a false activation signal.[1][2][3]

  • Inner Filter Effect (Light Absorption): The compound absorbs light at the excitation and/or emission wavelength of the assay's fluorophore. This diminishes the amount of light that can excite the fluorophore and the amount of emitted light that reaches the detector, resulting in an apparent decrease in signal that can be mistaken for inhibition.[1][2][4]

  • Fluorescence Quenching: The test compound directly interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon. This leads to a decreased fluorescent signal, which can also be misinterpreted as biological inhibition.[1][2][3]

Troubleshooting Guides

Problem 1: High background signal that increases with compound concentration.

This is a classic sign of autofluorescence . Your test compound is likely emitting light in the same spectral region as your assay's fluorophore.

A High background signal correlates with compound concentration B Run 'No-Enzyme' Control A->B C Signal still present? B->C D Perform Spectral Scan of Compound C->D Yes E Determine Compound's Excitation/Emission Spectra D->E F Mitigation Strategy E->F G Option 1: Switch to a Red-Shifted Fluorophore F->G H Option 2: Use Kinetic Mode F->H I Option 3: Subtract Background F->I A Signal decreases with increasing compound concentration B Measure Absorbance Spectrum of Compound A->B C High absorbance at assay's Ex/Em wavelengths? B->C D Inner Filter Effect is likely C->D Yes E Run Quenching Control Assay C->E No F Does compound quench free fluorophore? E->F G Quenching is likely F->G Yes H Consider Orthogonal Assay F->H No cluster_0 Standard Assay cluster_1 Interference Mechanisms Enzyme Enzyme Product Fluorescent Product Enzyme->Product catalysis Substrate Substrate Substrate->Product Detector Detector Product->Detector Emitted Light Compound Interfering Compound (e.g., 'this compound') Compound->Product Quenches Autofluorescence Autofluorescence (adds to signal) Compound->Autofluorescence Compound->Detector Absorbs Light Autofluorescence->Detector False Signal Quenching Quenching (reduces signal) InnerFilter Inner Filter Effect (reduces signal)

References

Technical Support Center: Refining 7rh Delivery for In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7rh peptides in in vivo models. The following information is designed to address specific challenges encountered during experimental procedures, from formulation to data analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation and Stability

Q1: My this compound peptide formulation appears cloudy or shows precipitation. What are the likely causes and solutions?

A1: Peptide aggregation and precipitation are common issues that can significantly impact dosing accuracy and bioavailability.[1][2] Several factors can contribute to this problem.

  • Troubleshooting Steps:

    • pH Optimization: The pH of the formulation is critical. Peptides are least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least 2 units away from the pI can increase solubility by ensuring the peptide carries a net charge.[3]

    • Formulation Adjustment: Consider using formulation strategies known to improve peptide stability and solubility.[4][5]

In Vivo Administration

Q2: I'm observing lower than expected efficacy of my this compound peptide in my animal model. What are the potential reasons and how can I troubleshoot this?

A2: Low in vivo efficacy can stem from a variety of factors, from the administration protocol to the inherent stability of the peptide.

  • Troubleshooting Steps:

    • Administration Route: The route of administration significantly impacts bioavailability.[6] Intravenous (IV) administration typically provides the highest bioavailability, while subcutaneous (SC) and intraperitoneal (IP) routes can have variable absorption rates.[7] Consider if the chosen route is optimal for your experimental goals.

    • Peptide Stability: Peptides can be rapidly degraded by proteases in vivo, leading to a short half-life.[8][9]

    • Dosing Regimen: The dose and frequency of administration may need optimization. A single dose might not be sufficient to maintain a therapeutic concentration.

Pharmacokinetics and Biodistribution

Q3: How can I determine the pharmacokinetic profile and tissue distribution of my this compound peptide?

A3: Understanding the absorption, distribution, metabolism, and excretion (ADME) of your this compound peptide is crucial for interpreting efficacy and toxicity data.

  • Recommended Approaches:

    • Pharmacokinetic Studies: These studies involve administering the peptide and collecting blood samples at various time points to measure its concentration.[10][11] Key parameters to determine are half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Biodistribution Studies: To determine where the peptide accumulates in the body, radiolabeling the peptide (e.g., with 125I or a fluorescent tag) and measuring its concentration in various organs and tissues at different time points post-administration is a common method.[12][13][14][15]

Managing Off-Target Effects and Aggregation

Q4: I'm concerned about potential off-target effects of my this compound peptide. How can I mitigate these?

A4: Off-target effects can lead to unintended biological consequences and toxicity.

  • Mitigation Strategies:

    • Peptide Design: If possible, design the peptide to have high specificity for its target receptor.

    • Dose Optimization: Use the lowest effective dose to minimize the chance of binding to lower-affinity, off-target sites.

    • Targeted Delivery: Utilize delivery systems that can target the peptide to the desired tissue or organ, reducing systemic exposure.[16][17][18][19]

Q5: How can I prevent my this compound peptide from aggregating in vivo?

A5: Peptide aggregation in vivo can lead to reduced efficacy, immunogenicity, and toxicity.[1][2][20][21]

  • Prevention Strategies:

    • Formulation: Use formulations that are known to reduce aggregation, such as those containing stabilizing excipients.[3]

    • Peptide Modification: In some cases, modifying the peptide sequence by substituting aggregation-prone residues can reduce the tendency to aggregate without affecting activity.

    • Storage and Handling: Proper storage of the peptide stock solution (e.g., temperature, pH) is crucial to prevent the formation of seed aggregates that can accelerate aggregation in vivo.

Data Presentation

Table 1: Pharmacokinetic Parameters of an IL-7 Receptor Agonist Peptide (MDK-703) in Cynomolgus Macaques

ParameterIntravenous (IV)Subcutaneous (SC)Intramuscular (IM)
Dose 1 mg/kg1 mg/kg1 mg/kg
Half-life (t½) 46 hours--

Data extracted from a study on MDK-703, a peptide agonist of the IL-7 receptor.[10][22] The half-life for SC and IM routes was not specified in the source material.

Table 2: Biodistribution of a Radiolabeled Peptide in Mice (% Injected Dose per Gram of Tissue)

Organ2 hours post-injection24 hours post-injection
Tumor ~1.5 %ID/g~0.5 %ID/g
Blood ~1.0 %ID/g<0.1 %ID/g
Liver ~0.5 %ID/g<0.1 %ID/g
Kidneys ~4.0 %ID/g~0.2 %ID/g
Spleen ~0.2 %ID/g<0.1 %ID/g
Lungs ~0.5 %ID/g<0.1 %ID/g

This table presents representative data from a study investigating the biodistribution of an IR-conjugated nanobody.[12] The specific values can vary significantly based on the peptide and animal model.

Experimental Protocols

Protocol 1: Intravenous (IV) Injection in Mice (Tail Vein)

This protocol provides a standard procedure for the intravenous administration of a this compound peptide solution into the lateral tail vein of a mouse.

  • Materials:

    • This compound peptide solution in a sterile, isotonic vehicle

    • Mouse restrainer

    • Heat lamp or warm water bath

    • 27-30 gauge needle with a 1 mL syringe

    • Alcohol swabs

  • Procedure:

    • Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-42°C) for 1-2 minutes to dilate the tail veins.

    • Restraint: Place the mouse in a suitable restrainer.

    • Vein Visualization: Gently wipe the tail with an alcohol swab. The two lateral tail veins should be visible.

    • Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Administration: Slowly inject the this compound peptide solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • Withdrawal: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Subcutaneous (SC) Injection in Mice

This protocol describes the procedure for administering a this compound peptide solution subcutaneously in the dorsal region of a mouse.[7][23]

  • Materials:

    • This compound peptide solution in a sterile vehicle

    • 25-27 gauge needle with a 1 mL syringe

    • Alcohol swabs

  • Procedure:

    • Restraint: Gently restrain the mouse by scruffing the neck and back to lift a fold of skin.

    • Site Preparation: Clean the injection site on the dorsal midline with an alcohol swab.

    • Injection: Insert the needle at the base of the tented skin, parallel to the spine.

    • Administration: Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe). Slowly inject the peptide solution, which will form a small bleb under the skin.

    • Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersion of the solution.

    • Monitoring: Return the mouse to its cage and monitor for any signs of irritation or distress.

Mandatory Visualizations

IL7R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL7R IL-7Rα JAK1 JAK1 IL7R->JAK1 associates gamma_c γc JAK3 JAK3 gamma_c->JAK3 associates STAT5 STAT5 JAK1->STAT5 phosphorylates PI3K PI3K JAK1->PI3K activates JAK3->STAT5 phosphorylates pSTAT5 pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer dimerizes Akt Akt PI3K->Akt phosphorylates pAkt pAkt Cell Survival\n& Proliferation Cell Survival & Proliferation pAkt->Cell Survival\n& Proliferation Gene_Expression Gene Expression (e.g., Bcl-2, c-myc) STAT5_dimer->Gene_Expression translocates to nucleus & regulates transcription 7rh_Peptide This compound Peptide (IL-7R Agonist) 7rh_Peptide->IL7R binds 7rh_Peptide->gamma_c binds

Caption: IL-7 Receptor Signaling Pathway Activated by a this compound Peptide Agonist.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_data Data Interpretation Formulation This compound Peptide Formulation (Vehicle, pH, Concentration) Injection In Vivo Administration (IV, SC, IP) Formulation->Injection Animal_Model Select In Vivo Model (e.g., Mouse Strain, Disease Model) Animal_Model->Injection PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Injection->PK_PD Biodistribution Biodistribution Studies Injection->Biodistribution Efficacy Efficacy Assessment (e.g., Tumor Growth, Biomarkers) Injection->Efficacy Toxicity Toxicity Evaluation Injection->Toxicity Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis Biodistribution->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: General Experimental Workflow for In Vivo this compound Peptide Delivery.

troubleshooting_logic cluster_investigation Investigation Areas cluster_solutions Potential Solutions Start Low In Vivo Efficacy Observed Check_Formulation Review Formulation - Aggregation? - Correct pH? Start->Check_Formulation Check_Administration Verify Administration - Correct Route? - Dosing Accuracy? Start->Check_Administration Check_Stability Assess Peptide Stability - In Vitro Stability? - In Vivo Half-life? Start->Check_Stability Reformulate Reformulate Peptide - Adjust pH - Add Stabilizers Check_Formulation->Reformulate Optimize_Admin Optimize Administration - Change Route - Adjust Dose/Frequency Check_Administration->Optimize_Admin Check_Stability->Reformulate Modify_Peptide Modify Peptide (if feasible) - Improve Stability Check_Stability->Modify_Peptide

Caption: Troubleshooting Logic for Low In Vivo Efficacy of this compound Peptides.

References

Validation & Comparative

A Comparative Guide to 7rh: Validating its Inhibitory Effect on DDR1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Discoidin Domain Receptor 1 (DDR1) inhibitor, 7rh, with other known DDR1 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound's efficacy and selectivity.

Introduction to DDR1 and its Inhibition

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling. Its dysregulation has been implicated in various diseases, including cancer, fibrosis, and inflammation. Consequently, DDR1 has emerged as a promising therapeutic target. This compound is a potent and selective small molecule inhibitor of DDR1.[1] This guide compares the inhibitory effects of this compound on DDR1 with other established inhibitors, providing a detailed analysis of its performance based on available preclinical data.

Comparative Analysis of DDR1 Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against DDR1 and other kinases.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Bcr-Abl IC50 (nM)c-Kit IC50 (nM)Other Notable Targets (IC50 in nM)
This compound 6.8[1], 13.1[2]101.4[1], 203[2]355[1], 414[2]>10,000[1], 2500[2]
DDR1-IN-1 105[3][4][5]413[3][4][5]--
Dasatinib 0.5[6]1.4[6]<1-SRC family kinases
Imatinib 41[7]71[7]250-750100-1000PDGFR, c-Abl
Nilotinib 1-8[8], 43[6]55[6]20100-200PDGFR, c-Abl

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for Cell ViabilityApoptosis InductionInhibition of AdhesionInhibition of MigrationReference
CNE2Nasopharyngeal Carcinoma1.97Yes29.3% at 4 µMYes[3]
HONE1Nasopharyngeal Carcinoma3.71---[3]
CNE1Nasopharyngeal Carcinoma2.06---[3]
SUNE1Nasopharyngeal Carcinoma3.95---[3]
Pancreatic Cancer CellsPancreatic Ductal Adenocarcinoma-Yes-Yes[9]

Table 3: In Vivo Antitumor Efficacy of this compound and Dasatinib

Treatment GroupTumor Growth Inhibition RateStudy ModelReference
This compound 27%CNE2 NPC xenografts in nude mice[3]
Dasatinib 28%CNE2 NPC xenografts in nude mice[3]
This compound + Dasatinib 33%CNE2 NPC xenografts in nude mice[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

DDR1 Signaling Pathway

Collagen binding to DDR1 induces its dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, regulate key cellular processes. This compound effectively inhibits the initial autophosphorylation step, thereby blocking these downstream effects.[3]

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds p_DDR1 p-DDR1 DDR1->p_DDR1 autophosphorylation JAK_STAT JAK/STAT Pathway p_DDR1->JAK_STAT PI3K_AKT PI3K/AKT Pathway p_DDR1->PI3K_AKT MAPK_ERK MAPK/ERK Pathway p_DDR1->MAPK_ERK Proliferation Proliferation JAK_STAT->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration MAPK_ERK->Migration This compound This compound This compound->p_DDR1 inhibits

DDR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Validating DDR1 Inhibition

The following diagram outlines the typical workflow used to validate the inhibitory effect of compounds like this compound on DDR1.

Experimental_Workflow Experimental Workflow for DDR1 Inhibition Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Lines Treatment Treatment with This compound / Alternatives Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (p-DDR1, downstream proteins) Treatment->Western_Blot Adhesion_Assay Cell Adhesion Assay Treatment->Adhesion_Assay Migration_Assay Cell Migration Assay Treatment->Migration_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Xenograft Tumor Xenograft Model In_Vivo_Treatment In Vivo Treatment (this compound / Alternatives) Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume/Weight Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Biomarker Analysis) Tumor_Measurement->IHC

A typical workflow for assessing DDR1 inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., CNE2, HONE1, CNE1, SUNE1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or other inhibitors (e.g., 0.625–20 µmol/l) for 72 hours.[3] A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for DDR1 Phosphorylation
  • Cell Lysis: Culture cells to 70-80% confluency and treat with the inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-DDR1, total DDR1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.

Cell Adhesion Assay
  • Plate Coating: Coat 96-well plates with an extracellular matrix protein (e.g., Matrigel or collagen) and incubate overnight at 4°C. Block non-specific binding with BSA.

  • Cell Treatment and Seeding: Treat the cells with different concentrations of the inhibitor for a specified time (e.g., 2 hours).[3] Seed the treated cells onto the coated plates.

  • Incubation and Washing: Allow the cells to adhere for a defined period (e.g., 1-2 hours) at 37°C. Gently wash the wells with PBS to remove non-adherent cells.

  • Staining and Quantification: Fix the adherent cells with methanol and stain with crystal violet. Solubilize the stain and measure the absorbance at 570 nm to quantify the number of adherent cells.

Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 CNE2 cells) into the flank of immunodeficient mice (e.g., nude mice).[3]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to different treatment groups (vehicle control, this compound, other inhibitors, combination therapy).

  • Treatment Administration: Administer the treatments as per the defined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumors for biomarkers using immunohistochemistry or western blotting. Calculate the tumor growth inhibition rate for each treatment group compared to the vehicle control.

Conclusion

The experimental data compiled in this guide demonstrates that this compound is a potent and selective inhibitor of DDR1. Its in vitro and in vivo efficacy against various cancer cell lines, particularly in comparison to multi-kinase inhibitors, highlights its potential as a valuable tool for DDR1-targeted research and therapeutic development. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings.

References

A Comparative Analysis of 7rh and DDR1-IN-1 Efficacy in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Discoidin Domain Receptor 1 (DDR1), 7rh and DDR1-IN-1, with a focus on their efficacy in lung cancer models. The content is based on publicly available experimental data to assist researchers in evaluating these compounds for further investigation.

Introduction to DDR1 in Lung Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated upon binding to collagen. In the context of lung cancer, particularly non-small cell lung cancer (NSCLC), elevated expression of DDR1 is often associated with a poor prognosis. The activation of DDR1 by collagen in the tumor microenvironment can promote tumor cell invasion, migration, and survival, contributing to disease progression and metastasis.[1] Consequently, inhibiting DDR1 has emerged as a promising therapeutic strategy for lung cancer. This guide focuses on two key inhibitors, this compound and DDR1-IN-1, and compares their reported preclinical efficacy.

In Vitro Efficacy and Potency

The in vitro potency of this compound and DDR1-IN-1 has been evaluated through various biochemical and cellular assays. This compound generally demonstrates higher potency in biochemical assays.

InhibitorAssay TypeTargetIC50/EC50Cell Line/SystemReference
This compound Biochemical Kinase AssayDDR16.8 nMCell-free[2]
Biochemical Kinase AssayDDR113.1 nMCell-free[3]
Cell Proliferation Assay-Low µM rangeNCI-H23 (NSCLC)[4]
Cell Proliferation Assay-1.97 - 3.95 µMNasopharyngeal Carcinoma Cells[5]
DDR1-IN-1 Biochemical Kinase AssayDDR1105 nMCell-free[6]
Cellular Autophosphorylation AssayDDR186 nM (EC50)U2OS[7]

In Vivo Efficacy in Lung Cancer Models

The in vivo efficacy of this compound has been investigated in mouse models of lung cancer, yielding context-dependent results. Data for DDR1-IN-1 in in vivo lung cancer models is less extensively reported in the public domain.

InhibitorAnimal ModelCancer TypeDosingKey FindingsReference
This compound Genetically engineered KRAS-driven mouse modelKRAS-mutant Lung Adenocarcinoma50 mg/kg, daily oral gavageEnhanced tumor shrinkage when combined with cisplatin/paclitaxel chemotherapy.[8]
This compound Syngeneic mouse model (KP cells)Lung Adenocarcinoma8 mg/kg, daily intraperitoneal injectionIncreased tumor volume and weight, potentially through modulation of the tumor immune microenvironment.[9][10]

The conflicting in vivo results for this compound highlight the complexity of DDR1 inhibition. While it can enhance the efficacy of chemotherapy in some contexts, its impact on the tumor immune microenvironment may lead to unexpected outcomes in immunocompetent models.[10] This underscores the importance of further research into the immunological effects of DDR1 inhibitors.

Mechanism of Action and Signaling Pathways

Both this compound and DDR1-IN-1 are ATP-competitive inhibitors of the DDR1 kinase domain. DDR1-IN-1 is characterized as a Type II inhibitor that binds to the DFG-out conformation of the kinase.[7][11]

Upon activation by collagen, DDR1 autophosphorylates and triggers several downstream signaling pathways that promote cancer progression. Both this compound and DDR1-IN-1 block this initial activation step. In pancreatic cancer cells, this compound has been shown to inhibit the phosphorylation of downstream effectors PYK2 and PEAK1.[12] In nasopharyngeal carcinoma, this compound was found to downregulate the JAK1/STAT3 signaling pathway while upregulating the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[5] In TP53-mutant cancer cells, inhibition of DDR1 by this compound has been shown to inhibit downstream AKT phosphorylation and MMP2/MMP9 expression.[13]

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding & Dimerization P_DDR1 p-DDR1 DDR1->P_DDR1 Autophosphorylation PI3K PI3K P_DDR1->PI3K STAT3 STAT3 P_DDR1->STAT3 PYK2 PYK2 P_DDR1->PYK2 ERK ERK P_DDR1->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation STAT3->Proliferation PYK2->Proliferation ERK->Proliferation Inhibitor1 Inhibitor1 Inhibitor1->P_DDR1 Inhibition Inhibitor2 Inhibitor2 Inhibitor2->P_DDR1 Inhibition

Caption: DDR1 Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of DDR1 inhibitors.

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of inhibitors on the viability of lung cancer cell lines.

  • Cell Plating: Seed lung cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound or DDR1-IN-1 in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for DDR1 Phosphorylation

This protocol is for detecting the inhibition of collagen-induced DDR1 autophosphorylation.[14][15][16]

  • Cell Culture and Starvation: Culture lung cancer cells to 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or DDR1-IN-1 for 2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen type I (50 µg/mL) for 90 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-DDR1 (e.g., Tyr792) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin).

In Vivo Syngeneic Mouse Model of Lung Cancer

This protocol describes a general workflow for evaluating inhibitor efficacy in an immunocompetent mouse model.[10][17][18]

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Culture Lung Cancer Cells (e.g., KP cells) inoculation 2. Subcutaneous or Orthotopic Inoculation into Mice cell_culture->inoculation tumor_growth 3. Allow Tumors to Establish (e.g., ~100 mm³) inoculation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Administration of This compound, DDR1-IN-1, or Vehicle randomization->treatment monitoring 6. Monitor Tumor Growth (Calipers) and Body Weight treatment->monitoring endpoint 7. Euthanize Mice at Pre-defined Endpoint monitoring->endpoint tumor_excision 8. Excise and Weigh Tumors endpoint->tumor_excision downstream_analysis 9. Process Tumors for Immunohistochemistry, Western Blot, etc. tumor_excision->downstream_analysis

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

Both this compound and DDR1-IN-1 are valuable research tools for investigating the role of DDR1 in lung cancer. Based on the available data, this compound appears to be a more potent inhibitor in biochemical assays and has been more extensively studied in in vivo lung cancer models. However, the conflicting in vivo results for this compound warrant careful consideration of the experimental model and the potential impact on the tumor microenvironment. DDR1-IN-1 is a well-characterized selective inhibitor, though more in vivo efficacy data in lung cancer models would be beneficial for a more direct comparison. The choice between these inhibitors may depend on the specific research question, with this compound being a candidate for in vivo studies where high potency is desired, and DDR1-IN-1 serving as a reliable tool for in vitro and mechanistic studies. Further head-to-head comparative studies are necessary to definitively determine the superior efficacy of one inhibitor over the other in various lung cancer subtypes.

References

Unveiling the Selectivity of 7rh: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the investigational Discoidin Domain Receptor 1 (DDR1) inhibitor, 7rh, and its cross-reactivity with other tyrosine kinases. While a comprehensive kinome-wide selectivity profile for this compound has been referenced in the literature, the detailed dataset was not publicly available in the reviewed materials. Therefore, this comparison focuses on the well-documented inhibitory activity of this compound against its primary target, DDR1, and its off-target effects on DDR2, Bcr-Abl, and c-Kit.

Executive Summary

This compound is a potent and selective inhibitor of DDR1, a receptor tyrosine kinase implicated in various pathological conditions, including cancer.[1][2] This guide presents a comparative analysis of its inhibitory activity, a detailed experimental protocol for assessing kinase inhibition, and a visualization of the DDR1 signaling pathway to provide context for its mechanism of action.

Comparative Analysis of this compound Kinase Inhibition

The inhibitory activity of this compound has been quantified against its intended target, DDR1, and several other clinically relevant tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)Reference
DDR1 6.8 - 13.1 [3]
DDR2203[3]
Bcr-Abl>10,000
c-Kit>10,000

Note: The IC50 values for Bcr-Abl and c-Kit are reported to be greater than 10 µM, indicating significantly lower potency compared to DDR1.

This data demonstrates the high selectivity of this compound for DDR1 over the other tested kinases. The substantial difference in IC50 values underscores its potential as a targeted therapeutic agent.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

To determine the inhibitory activity of compounds like this compound, a robust and sensitive assay is required. The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method suitable for quantifying kinase-inhibitor interactions.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. Inhibition of tracer binding by the test compound leads to a decrease in the FRET signal.

Materials:

  • DDR1 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Kinase/Antibody Mixture: Prepare a solution containing the DDR1 enzyme and the Eu-labeled antibody in assay buffer at twice the final desired concentration. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the kinase tracer in assay buffer at twice the final desired concentration. Add 5 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological context of DDR1 inhibition and the process of evaluating kinase inhibitors, the following diagrams have been generated.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding & Activation SHC1 SHC1 DDR1->SHC1 Phosphorylation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) DDR1->MAPK_Pathway NF_kB NF-κB DDR1->NF_kB STAT STAT DDR1->STAT PI3K PI3K SHC1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Migration) mTOR->Transcription MAPK_Pathway->Transcription NF_kB->Transcription STAT->Transcription

Caption: The DDR1 signaling pathway is activated by collagen binding, leading to downstream cascades that regulate key cellular processes.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow start Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response lead_selection Lead Selection dose_response->lead_selection selectivity_profiling Selectivity Profiling (Kinome Scan) lead_selection->selectivity_profiling in_vivo In Vivo Studies selectivity_profiling->in_vivo end Clinical Candidate in_vivo->end

Caption: A typical workflow for identifying and characterizing novel kinase inhibitors, from initial screening to a clinical candidate.

Conclusion

The available data strongly indicates that this compound is a highly selective inhibitor of DDR1, with significantly less activity against DDR2, Bcr-Abl, and c-Kit. This selectivity profile makes it a valuable tool for studying DDR1 biology and a promising candidate for further therapeutic development. The provided experimental protocol offers a robust method for assessing its, and other inhibitors', potency and selectivity. Further investigation, including comprehensive kinome-wide profiling, will be crucial to fully elucidate its off-target effects and guide its clinical translation.

References

Unraveling the Signal: A Comparative Guide to the Downstream Effects of 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Hydroxymitragynine (7-OH), a potent alkaloid derived from the kratom plant (Mitragyna speciosa), has garnered significant attention for its unique pharmacological profile at the mu-opioid receptor (MOR). As an atypical opioid, its distinct downstream signaling cascade holds promise for the development of novel analgesics with potentially fewer side effects than traditional opioids. This guide provides an objective comparison of 7-OH's signaling properties with those of the classical opioid morphine and its parent compound, mitragynine, supported by experimental data.

At a Glance: Comparative Signaling Profile

The table below summarizes the key in vitro pharmacological parameters of 7-hydroxymitragynine, mitragynine, and morphine at the human mu-opioid receptor (hMOR).

CompoundReceptor Affinity (Ki, nM)G Protein Activation (EC50, nM)G Protein Activation (Emax, %)β-arrestin 2 Recruitment (EC50, nM)β-arrestin 2 Recruitment (Emax, %)G Protein Bias
7-Hydroxymitragynine 7.16 - 77.9[1][2][3]34.5 - 53[2][3][4]41.3 - 47[1][4]>10,000[5]Minimal/None[5]High [5][6]
Mitragynine 161 - 709[1][2][3]339 - 399[2][6]34[6]>10,000[5]Minimal/None[5]High [5][6]
Morphine ~1-10 (literature consensus)~50-100 (literature consensus)100 (full agonist)~100-300 (literature consensus)100 (full agonist)Balanced

The G Protein-Biased Signaling of 7-Hydroxymitragynine

7-hydroxymitragynine is a partial agonist at the mu-opioid receptor.[5][6] Its primary downstream effect is the preferential activation of the G protein signaling pathway, with minimal to no recruitment of the β-arrestin 2 pathway.[5][6][7] This "G protein bias" is a defining characteristic that distinguishes it from classical opioids like morphine, which activate both pathways more evenly.

Upon binding to the MOR, 7-OH stabilizes a receptor conformation that favors the coupling and activation of inhibitory G proteins (Gi/o). This initiates a cascade of intracellular events primarily aimed at reducing neuronal excitability, which is the basis for its analgesic effects.[6]

7OH_Signaling_Pathway cluster_cytosol Cytosol MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates SevenOH 7-Hydroxymitragynine (7-OH) SevenOH->MOR Binds AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP Ca_influx ↓ Ca2+ Influx K_efflux ↑ K+ Efflux (Hyperpolarization) Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Figure 1. G protein-mediated signaling cascade of 7-hydroxymitragynine.

In contrast, classical opioids like morphine, while also activating the G protein pathway to produce analgesia, robustly recruit β-arrestin 2. The recruitment of β-arrestin is associated with receptor desensitization, internalization, and the activation of separate signaling pathways that are thought to contribute to the adverse effects of opioids, such as respiratory depression and constipation.[5][6] The lack of significant β-arrestin 2 recruitment by 7-OH is a key area of investigation for its potentially improved safety profile.

Signaling_Comparison cluster_ligands Ligands cluster_pathways Downstream Pathways SevenOH 7-Hydroxymitragynine MOR Mu-Opioid Receptor SevenOH->MOR Morphine Morphine Morphine->MOR G_protein G Protein Signaling (Analgesia) Morphine->G_protein Activates b_arrestin β-arrestin 2 Signaling (Side Effects, Tolerance) Morphine->b_arrestin Activates MOR->G_protein Strongly Activates MOR->b_arrestin Weakly/No Activation

Figure 2. Comparison of signaling bias between 7-OH and Morphine.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are overviews of the methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human mu-opioid receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Competitive Binding: A constant concentration of a radiolabeled ligand that is known to bind to the MOR (e.g., [³H]DAMGO) is incubated with the cell membranes.

  • Test Compound Addition: Increasing concentrations of the unlabeled test compound (e.g., 7-hydroxymitragynine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by a receptor agonist.

Methodology:

  • Membrane Preparation: As in the binding assay, membranes from cells expressing the MOR are used.

  • Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of GDP and varying concentrations of the test agonist (e.g., 7-hydroxymitragynine).

  • G Protein Activation: Agonist binding to the MOR promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G protein.

  • Separation and Counting: The reaction is stopped, and the [³⁵S]GTPγS bound to the G proteins is separated from the unbound nucleotide by filtration. The radioactivity is then counted.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) for G protein activation are determined.

GTPgS_Assay_Workflow Start Start: MOR Membranes + GDP + [35S]GTPγS Add_Agonist Add Agonist (e.g., 7-OH) Start->Add_Agonist Incubate Incubate Add_Agonist->Incubate Filter Rapid Filtration Incubate->Filter Separate Bound from Free Count Scintillation Counting Filter->Count Analyze Data Analysis (EC50, Emax) Count->Analyze

Figure 3. Workflow for the [³⁵S]GTPγS binding assay.

β-arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated receptor.

Methodology:

  • Cell Line: A genetically engineered cell line is used that co-expresses the MOR and a β-arrestin 2 fusion protein. Often, the assay utilizes techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Fragment Complementation (EFC).

  • BRET Example: In a BRET assay, the MOR is fused to a Renilla luciferase (Rluc) and β-arrestin 2 is fused to a Green Fluorescent Protein (GFP).

  • Agonist Stimulation: The cells are treated with varying concentrations of the test agonist. Agonist binding and receptor activation cause a conformational change that promotes the binding of β-arrestin 2-GFP to the MOR-Rluc.

  • Signal Detection: When the Rluc and GFP are in close proximity, energy is transferred from the luciferase to the fluorescent protein upon addition of a substrate, resulting in a detectable light emission at the GFP's wavelength.

  • Data Analysis: The BRET signal is measured and plotted against the agonist concentration to determine the EC50 and Emax for β-arrestin 2 recruitment.

Conclusion

The downstream signaling effects of 7-hydroxymitragynine are characterized by a pronounced G protein bias at the mu-opioid receptor. This profile, which favors the signaling pathway associated with analgesia while minimally engaging the β-arrestin pathway linked to adverse effects, positions 7-OH and similar biased agonists as promising candidates for the development of safer and more effective pain therapeutics. Further research is warranted to fully elucidate the in vivo consequences of this unique signaling signature.

References

Independent Verification of 7rh (DDR1-IN-2) IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Discoidin Domain Receptor 1 (DDR1) inhibitor 7rh, also known as DDR1-IN-2, with other alternative inhibitors. The information presented is supported by experimental data from various independent research publications and commercial suppliers, offering a comprehensive overview of its potency and selectivity.

Data Presentation: Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the biochemical and cellular IC50 values for this compound and a selection of alternative DDR1 inhibitors. These values have been compiled from multiple independent sources to provide a robust verification of this compound's efficacy.

Table 1: Biochemical IC50 Values of DDR1 Inhibitors

InhibitorTargetIC50 (nM)Source(s)
This compound (DDR1-IN-2) DDR1 6.8 - 13.1 [1][2]
DDR2101.4 - 203[3]
Bcr-Abl355 - 414[3]
c-Kit>10,000[4]
DDR1-IN-1DDR1105[5][6][7]
DDR2413[5][6][7]
ImatinibDDR141 - 43[8][9]
DDR271[9]
NilotinibDDR13.7[8]
DasatinibDDR11.35[8]
PonatinibDDR19[9]
DDR29[9]

Table 2: Cellular IC50 Values of this compound (DDR1-IN-2) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Source
CNE2Nasopharyngeal Carcinoma1.97[10]
HONE1Nasopharyngeal Carcinoma3.71[10]
CNE1Nasopharyngeal Carcinoma2.06[10]
SUNE1Nasopharyngeal Carcinoma3.95[10]
K562Leukemia0.038[1]
NCI-H460Non-Small Cell Lung Cancer2.98[1]
NCI-H23Non-Small Cell Lung Cancer2.1[4]
A549Non-Small Cell Lung Cancer2.7[4]
MDA-MB-231Breast Cancer13.34[11]
MCF-7Breast Cancer4.73[11]

Experimental Protocols

The determination of IC50 values is highly dependent on the experimental conditions. Below is a detailed methodology for a common biochemical kinase assay used to determine the potency of DDR1 inhibitors.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a representative method for determining the biochemical IC50 of kinase inhibitors like this compound.

1. Reagent Preparation:

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Solution: Dilute the purified recombinant DDR1 kinase to the desired concentration in the kinase reaction buffer.

  • Substrate/ATP Solution: Prepare a solution of the kinase substrate (e.g., Fluorescein-Poly GAT) and ATP in the kinase reaction buffer. The final ATP concentration should be close to its Km for the kinase.[3]

  • Detection Solution: Prepare a solution containing a europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag) and EDTA in a TR-FRET dilution buffer.

2. Assay Procedure:

  • Add the serially diluted compound to the wells of a low-volume 384-well plate.

  • Add the kinase solution to each well.

  • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction by adding the detection solution. The EDTA in this solution chelates Mg²⁺, which is essential for kinase activity.

  • Incubate the plate at room temperature for an additional period (e.g., 60 minutes) to allow for the binding of the antibody to the kinase.

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader (emission at 665 nm and 615 nm with excitation at 340 nm).

3. Data Analysis:

  • The ratio of the emission signals (665 nm / 615 nm) is calculated.

  • The percentage of inhibition is determined for each compound concentration relative to a no-inhibitor control.

  • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate the DDR1 signaling pathway and a typical experimental workflow for IC50 determination.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds Autophosphorylation Autophosphorylation DDR1->Autophosphorylation Activates SHC1 SHC1 Autophosphorylation->SHC1 PI3K PI3K Autophosphorylation->PI3K STAT3 STAT3 Autophosphorylation->STAT3 GRB2 GRB2 SHC1->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Migration, Survival ERK->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses STAT3->Cellular_Responses

DDR1 Signaling Pathway

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Assay_Plate Add Reagents to Assay Plate Serial_Dilution->Assay_Plate Incubate Incubate at Room Temperature Assay_Plate->Incubate Measure_Signal Measure Kinase Activity Signal Incubate->Measure_Signal Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve Measure_Signal->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Biochemical IC50 Determination Workflow

References

comparative analysis of 7rh and nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 7rh and Nilotinib for Researchers

In the landscape of targeted cancer therapy, small molecule inhibitors play a pivotal role in disrupting the signaling pathways that drive tumorigenesis. This guide provides a detailed comparative analysis of two such inhibitors: this compound, a novel and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, and nilotinib, a well-established multi-targeted tyrosine kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative performance, and the experimental protocols used for their evaluation.

Introduction to this compound and Nilotinib

This compound is a research compound identified as a potent and selective inhibitor of DDR1, a receptor tyrosine kinase that is activated by collagen and implicated in cancer progression, invasion, and metastasis.[1][2][3][4] Its selectivity for DDR1 over other kinases makes it a valuable tool for studying the specific roles of DDR1 in various pathological conditions.

Nilotinib , marketed as Tasigna®, is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML).[5][6][7] It is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of CML.[5][6][7] Additionally, nilotinib is known to inhibit other kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), and importantly, DDR1.[5][8][9][10][11][12] The inhibitory action of nilotinib on DDR1 has opened avenues for its potential application in other cancers where DDR1 signaling is crucial.[5][8][9][13][14]

Comparative Data on Kinase Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and nilotinib against their primary and secondary kinase targets. This quantitative data allows for a direct comparison of their potency and selectivity.

Kinase TargetThis compound IC50 (nM)Nilotinib IC50 (nM)
DDR1 6.8[1], 13.1[15]3.7 - 43[11], 1-8[14]
DDR2 101.4[1], 203[15]55 - 675[12]
BCR-ABL 355[1], 414[15]<25[16]
c-Kit >10,000[1], 2500[15]N/A
PDGFR N/A<25[16]

N/A: Data not available from the provided search results.

Mechanism of Action and Signaling Pathways

Both this compound and nilotinib function as ATP-competitive kinase inhibitors, binding to the ATP-binding pocket of their target kinases and preventing phosphorylation and downstream signaling.

This compound Signaling Pathway:

This compound primarily targets the DDR1 signaling cascade. Upon inhibition of DDR1, it has been shown to downregulate the JAK1/STAT3 signaling pathway.[17][18][19] Interestingly, treatment with this compound can lead to the upregulation of the MEK/ERK and PI3K/AKT pathways, suggesting potential resistance mechanisms.[17][18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 JAK1 JAK1 DDR1->JAK1 Activates MEK MEK DDR1->MEK Activates SRC SRC DDR1->SRC Activates STAT3 STAT3 JAK1->STAT3 Activates GeneExpression Gene Expression (Proliferation, Survival) STAT3->GeneExpression Regulates PI3K PI3K AKT AKT PI3K->AKT Activates AKT->GeneExpression Promotes Survival ERK ERK MEK->ERK Activates ERK->GeneExpression Promotes Proliferation SRC->PI3K Activates This compound This compound This compound->DDR1 Inhibits

Caption: Simplified signaling pathway of this compound action.

Nilotinib Signaling Pathway:

Nilotinib's primary mechanism in CML involves the inhibition of the constitutively active BCR-ABL kinase, which blocks downstream signaling pathways responsible for cell proliferation and survival.[5][6][7] Its inhibition of DDR1 follows a similar principle of blocking ATP-dependent phosphorylation. In metastatic colorectal cancer, nilotinib has been shown to inhibit DDR1, which in turn prevents the phosphorylation of BCR (not the fusion protein) and subsequently reduces β-catenin transcriptional activity, leading to decreased tumor cell invasion.[5][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 BCR BCR DDR1->BCR Phosphorylates PDGFR PDGFR cKit c-Kit BCR_ABL BCR-ABL DownstreamSignaling_CML Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->DownstreamSignaling_CML Activates GeneExpression_CML Gene Expression (Leukemic Cell Proliferation) DownstreamSignaling_CML->GeneExpression_CML Regulates beta_catenin β-catenin BCR->beta_catenin Maintains Activity GeneExpression_CRC Gene Expression (Invasion) beta_catenin->GeneExpression_CRC Regulates Nilotinib Nilotinib Nilotinib->DDR1 Inhibits Nilotinib->PDGFR Inhibits Nilotinib->cKit Inhibits Nilotinib->BCR_ABL Inhibits

Caption: Simplified signaling pathways of nilotinib action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare kinase inhibitors like this compound and nilotinib.

Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 value of a compound against a specific kinase.

Workflow:

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare 3X solutions: 1. Test Compound (this compound or Nilotinib) 2. Kinase (DDR1 or BCR-ABL) + Eu-antibody 3. Fluorescently-labeled tracer Mix Add 5 µL of each 3X solution to a 384-well plate Start->Mix Incubate Incubate at room temperature for 1 hour Mix->Incubate Read Read FRET signal on a plate reader Incubate->Read Analyze Analyze data to determine IC50 Read->Analyze G cluster_workflow MTT Assay Workflow Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of this compound or Nilotinib Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT reagent to each well Incubate1->AddMTT Incubate2 Incubate for 2-4 hours to allow formazan formation AddMTT->Incubate2 Solubilize Add detergent/solubilizing agent (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze G cluster_workflow Apoptosis Assay Workflow Treat Treat cells with this compound or Nilotinib Harvest Harvest cells (including supernatant for suspension cells) Treat->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend cells in Annexin V binding buffer Wash->Resuspend Stain Add FITC-conjugated Annexin V and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark at room temperature Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

References

Validating the Anti-Proliferative Effects of 7rh: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of 7rh, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, against other alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.

Comparative Anti-Proliferative Activity of this compound

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly in nasopharyngeal carcinoma (NPC). Its efficacy is attributed to its potent inhibition of DDR1, a receptor tyrosine kinase implicated in cancer progression.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
CNE1Nasopharyngeal Carcinoma2.06[1]
CNE2Nasopharyngeal Carcinoma1.97[1]
HONE1Nasopharyngeal Carcinoma3.71[1]
SUNE1Nasopharyngeal Carcinoma3.95[1]

The anti-proliferative effects of this compound have also been observed in other cancer types, including gastric cancer, where it has been shown to reduce DDR1 expression and decrease the size and number of cancer cell colonies[2]. While specific IC50 values for pancreatic and osteosarcoma cell lines were not found in the reviewed literature, studies indicate its potential in these cancers as well.

Comparison with Alternative Anti-Proliferative Agents

A direct comparison with other anti-proliferative agents is crucial for evaluating the therapeutic potential of this compound. Dasatinib, a multi-kinase inhibitor, has been studied in combination with this compound for the treatment of NPC.

Table 2: Comparative IC50 Values in Nasopharyngeal Carcinoma (CNE2 Cell Line)
CompoundTarget(s)IC50 (µM)
This compoundDDR11.97[1]
DasatinibMulti-kinase (including SRC)9.85[3]

It is important to note that while both compounds exhibit anti-proliferative effects, they have different primary targets. The combination of this compound and dasatinib has been explored to overcome potential resistance mechanisms.

Mechanism of Action: Signaling Pathway Modulation

This compound primarily exerts its anti-proliferative effects by inhibiting the DDR1-mediated signaling pathways. A key downstream target is the JAK/STAT3 pathway, which is often constitutively activated in cancer and promotes cell proliferation and survival.

However, treatment with this compound can sometimes lead to the compensatory activation of other pro-survival pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This can contribute to drug resistance. The combination with inhibitors targeting these pathways, such as the SRC family kinase inhibitor dasatinib, is a strategy to counteract this effect.

Figure 1. Signaling pathway modulated by this compound.

Experimental Protocols

To ensure reproducibility, detailed protocols for the key assays used to evaluate the anti-proliferative effects of this compound are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound or control start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Figure 2. MTT Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Workflow:

Colony_Formation_Workflow start Seed low density of cells treat Treat with this compound or control start->treat incubate Incubate for 1-3 weeks treat->incubate fix Fix colonies with methanol incubate->fix stain Stain with crystal violet fix->stain count Count colonies (>50 cells) stain->count analyze Analyze colony formation inhibition count->analyze

Figure 3. Colony Formation Assay Workflow.

Methodology:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with this compound or a vehicle control.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Compare the number of colonies in treated versus control wells to determine the inhibition of colony formation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow start Treat cells with this compound or control harvest Harvest cells start->harvest wash Wash with PBS and binding buffer harvest->wash stain Stain with Annexin V-FITC and PI wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify apoptotic cell population analyze->quantify

Figure 4. Apoptosis Assay Workflow.

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and then with 1X binding buffer.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the analysis of signaling pathway activation.

Workflow:

Western_Blot_Workflow start Treat cells and lyse quantify Quantify protein concentration start->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect analyze Analyze protein expression levels detect->analyze

Figure 5. Western Blot Workflow.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-STAT3, STAT3, p-ERK, ERK, p-Akt, Akt).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

References

Assessing the Specificity of 7rh: A Comparative Kinase Profiling Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, the specificity of a kinase inhibitor is paramount to its efficacy and safety profile. This guide provides a comprehensive assessment of the kinase selectivity of 7rh, a potent inhibitor of Discoidin Domain Receptor 1 (DDR1), also known as DDR1-IN-2. Through a comparative analysis with other known DDR1 inhibitors, this document aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the utility of this compound in their research.

Introduction to this compound and Kinase Specificity

This compound is a small molecule inhibitor targeting DDR1, a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.[1] The specificity of a kinase inhibitor refers to its ability to selectively inhibit its intended target over other kinases in the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a more favorable therapeutic window. This guide compares the kinase inhibition profile of this compound against a panel of other DDR1 inhibitors: DDR1-IN-1, Imatinib, Nilotinib, and Dasatinib.

Comparative Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound and its alternatives against their primary target, DDR1, and other selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) or as a percentage of control, where a lower percentage indicates stronger inhibition. This data has been compiled from various kinase profiling assays, and the specific assay formats are detailed in the Experimental Protocols section.

KinaseThis compound (DDR1-IN-2)DDR1-IN-1ImatinibNilotinibDasatinib
DDR1 6.8 nM [1]105 nM[2]43 nM[2]3.7 nM[3]1.35 nM[3]
DDR2 101.4 nM[1]413 nM[2]---
BCR-ABL 355 nM[1]>10,000 nMPotent Inhibitor Potent Inhibitor Potent Inhibitor
c-KIT >10,000 nM[1]>10,000 nMPotent Inhibitor Potent Inhibitor Potent Inhibitor
SRC Family ----Potent Inhibitor
PDGFRα/β ->10,000 nMPotent Inhibitor Potent Inhibitor Potent Inhibitor

Based on the available data, this compound demonstrates high potency and selectivity for DDR1. While it shows some activity against DDR2 and Bcr-Abl at higher concentrations, it is significantly less potent against these kinases compared to its primary target.[1] In contrast, while Dasatinib and Nilotinib are more potent DDR1 inhibitors, they are multi-targeted kinase inhibitors with potent activity against a broader range of kinases, including BCR-ABL, c-KIT, SRC family, and PDGFRs.[3][4] Imatinib also shows activity against DDR1 but is primarily known as a BCR-ABL, c-KIT, and PDGFR inhibitor.[4] DDR1-IN-1 is another selective DDR1 inhibitor, though it is less potent than this compound.[2]

Experimental Protocols

The data presented in this guide were generated using established kinase profiling assays. The general methodologies for these assays are described below.

KINOMEscan™ Assay

The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interaction between a compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

General Protocol:

  • A T7 phage-display system is used to express the kinase of interest fused to a DNA tag.

  • The kinase-phage fusion is incubated with the test compound and an immobilized ligand in a multi-well plate.

  • After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound components.

  • The amount of kinase-phage remaining bound to the immobilized ligand is quantified using qPCR.

  • The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the compound and the kinase. Selectivity scores (S-scores) can also be calculated to provide a quantitative measure of selectivity.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, FRET occurs between the Eu-chelate and the Alexa Fluor® 647, resulting in a high FRET signal. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • The kinase, Eu-labeled anti-tag antibody, and the test compound are incubated together in a microplate well.

  • The Alexa Fluor® 647-labeled tracer is then added to the well.

  • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.

  • The IC50 value is determined by plotting the FRET signal as a function of the test compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Kinase Profiling Workflow Compound Library Compound Library Test Compound (this compound) Test Compound (this compound) Compound Library->Test Compound (this compound) Binding Assay Binding Assay Test Compound (this compound)->Binding Assay Kinase Panel Kinase Panel Kinase Panel->Binding Assay Data Analysis Data Analysis Binding Assay->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Figure 1: A generalized workflow for kinase profiling experiments.

G cluster_0 DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Src Src DDR1->Src Notch Notch DDR1->Notch IKK IKK DDR1->IKK Cell Proliferation Cell Proliferation Src->Cell Proliferation Cell Migration Cell Migration Src->Cell Migration Gene Expression Gene Expression Notch->Gene Expression IKK->Gene Expression

Figure 2: A simplified representation of the DDR1 signaling cascade.

Conclusion

The kinase profiling data presented in this guide highlight this compound as a highly potent and selective inhibitor of DDR1. Its specificity profile, particularly when compared to multi-targeted inhibitors like Dasatinib and Nilotinib, makes it a valuable tool for specifically interrogating the biological functions of DDR1. For researchers investigating DDR1-mediated signaling pathways, this compound offers a more precise means of target inhibition with a lower likelihood of confounding off-target effects. This comparative analysis provides a critical resource for the rational selection of kinase inhibitors in preclinical research and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 7rh (DDR1-IN-2): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 7rh, also known as DDR1-IN-2, a potent inhibitor of the discoidin domain receptor 1 (DDR1) utilized in kinase research and drug discovery. Adherence to these protocols is critical to ensure personal safety and environmental compliance.

Understanding the Hazard Profile of this compound (DDR1-IN-2)

Before proceeding with disposal, it is imperative to understand the hazard profile of this compound. While a comprehensive Safety Data Sheet (SDS) from the manufacturer is the primary source of this information, a summary of key safety considerations is presented below. As a research chemical, the toxicological properties of this compound may not be fully characterized, warranting a cautious approach.

Hazard Identification and Safety Precautions

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)
Acute Oral Toxicity (Harmful if swallowed)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields.
Skin Corrosion/IrritationAvoid contact with skin. Wear protective gloves.Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/IrritationAvoid contact with eyes. Wear eye protection.Safety glasses with side shields or goggles.
Respiratory IrritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.Use in a chemical fume hood.

Procedural Workflow for the Disposal of this compound (DDR1-IN-2)

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial waste generation to final collection by authorized personnel.

Figure 1. Disposal Workflow for this compound (DDR1-IN-2) start Start: this compound Waste Generation assess Assess Waste Type (Solid, Liquid, Sharps) start->assess solid_waste Solid Waste (Contaminated labware, gloves, etc.) assess->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsates) assess->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) assess->sharps_waste Sharps package_solid Package in a designated, -labeled hazardous waste bag/container solid_waste->package_solid package_liquid Collect in a compatible, -sealed, and labeled hazardous waste container liquid_waste->package_liquid package_sharps Place in a puncture-resistant, -labeled sharps container sharps_waste->package_sharps storage Store in a designated Satellite -Accumulation Area (SAA) package_solid->storage package_liquid->storage package_sharps->storage documentation Complete Hazardous Waste Tag -with all required information storage->documentation pickup Arrange for pickup by -Environmental Health & Safety (EHS) documentation->pickup end End: Proper Disposal pickup->end

Figure 1. Disposal Workflow for this compound (DDR1-IN-2)

Detailed Experimental Protocol for Disposal

The following provides a detailed, step-by-step methodology for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.

1. Waste Identification and Segregation:

  • Identify: All materials that have come into contact with this compound, including but not limited to:

    • Unused or expired solid this compound powder.

    • Solutions containing this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated labware (e.g., pipette tips, tubes, vials, flasks).

    • Contaminated sharps (e.g., needles, syringes, razor blades).

  • Segregate: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect all non-sharp, solid waste contaminated with this compound in a designated, leak-proof hazardous waste bag or container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound (DDR1-IN-2)".

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinsates, in a compatible, sealed, and properly labeled hazardous waste container.

    • Use a container made of a material that is resistant to the solvents used with this compound.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-resistant sharps container.

    • The sharps container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound (DDR1-IN-2)".

3. Labeling and Documentation:

  • Affix a completed hazardous waste tag to each waste container.

  • The tag must include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound (DDR1-IN-2)".

    • The approximate quantity of waste.

    • The date of accumulation.

    • The name and contact information of the generating researcher or laboratory.

4. Storage:

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure waste containers are kept closed at all times, except when adding waste.

  • Store incompatible waste streams separately to prevent accidental mixing.

5. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Do not dispose of this compound waste down the drain or in the regular trash.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

Essential Safety and Handling Protocols for 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to 7-Hydroxy-3,4-dihydrocarbostyril (CAS No. 22246-18-0). The identifier "7rh" is not a standard chemical name. Researchers, scientists, and drug development professionals must confirm the identity of their substance and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical. The guidance below is based on available data for 7-Hydroxy-3,4-dihydrocarbostyril and general best practices for handling quinoline derivatives.

This document provides essential safety and logistical information for handling 7-Hydroxy-3,4-dihydrocarbostyril, a compound used as an intermediate in organic synthesis. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.

Hazard Identification and GHS Classification

7-Hydroxy-3,4-dihydrocarbostyril is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed[1][2].

  • H317: May cause an allergic skin reaction[1][2].

  • H412: Harmful to aquatic life with long-lasting effects[2].

Some notifications also include:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
GHS Hazard Statements H302, H317, H412[2]
Solubility in DMSO 32 mg/mL (196.11 mM)[4]
CAS Number 22246-18-0

Operational Plan: Handling and Storage

All work with 7-Hydroxy-3,4-dihydrocarbostyril must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5]. Direct contact with skin, eyes, and clothing must be strictly avoided[5].

Handling Procedures:

  • Ensure all necessary personal protective equipment is donned correctly before handling.

  • Avoid the generation of dust and aerosols.

  • Use non-sparking tools to prevent ignition[5].

  • Do not eat, drink, or smoke in the handling area[6].

  • Wash hands thoroughly with soap and water after handling the substance[5][6].

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[5][7].

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids[5].

  • Protect from direct sunlight and moisture[5].

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved[5][8].
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.Tested according to EN 374[5].
Skin and Body Protection A flame-resistant lab coat or a complete suit that protects against chemicals. Full-length pants and closed-toe shoes are mandatory.No exposed skin should be visible[5][7].
Respiratory Protection If engineering controls are insufficient, or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with appropriate cartridges.NIOSH (US) or CEN (EU) approved[5][8].
PPE Donning and Doffing Workflow

Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination. The following workflow should be strictly followed.

PPE_Workflow Don1 1. Lab Coat/ Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (exterior) Doff2 2. Lab Coat/ Gown Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (outside lab) Doff3->Doff4 Wash2 Final Hand Hygiene Wash1 Hand Hygiene

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Spill and Disposal Plan

Spill Response:

  • Evacuate all personnel from the immediate spill area.

  • Ensure adequate ventilation.

  • Wear the appropriate level of PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth[5].

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal[5][7].

  • Do not allow the chemical to enter drains or waterways[5][7].

Disposal Plan:

  • Dispose of contaminated waste, including used PPE and absorbed spill material, as hazardous waste.

  • All disposal must be conducted in accordance with local, state, and federal environmental regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. Do not attempt to dispose of this chemical down the drain or in regular trash.

First-Aid Measures

  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician if you feel unwell[8][9].

  • If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention[2][8].

  • If in Eyes: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician[7][8][9].

  • If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[8][10].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.